(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,12,13)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLWTJCSPSUGOA-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503907 | |
| Record name | (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23357-47-3 | |
| Record name | (+)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23357-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (CAS Number: 23357-47-3), a chiral building block of significant interest in pharmaceutical synthesis. This document collates available data on its melting point, boiling point, solubility, and acidity. Detailed experimental protocols for the determination of these key parameters are also provided to support research and development activities.
Core Physical Properties
This compound is a chiral carboxylic acid whose stereochemistry is a critical determinant of its utility in the synthesis of complex molecular architectures, including pharmacologically active compounds. The physical properties of both the specific (1R)-enantiomer and the racemic mixture are summarized below.
Data Presentation
The quantitative physical property data for this compound and its racemic form are presented in the following tables for clarity and comparative analysis.
Table 1: Physical Properties of this compound
| Physical Property | Value | Notes |
| CAS Number | 23357-47-3 | |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | |
| Melting Point | 56-58°C | [1] |
| Optical Rotation | Data not available | |
| pKa | Data not available | Predicted for racemate: 4.28±0.20[2] |
| Solubility | Data not available | Racemate is soluble in methanol and chloroform[2] |
Table 2: Physical Properties of Racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
| Physical Property | Value | Notes |
| CAS Number | 1914-65-4 | |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | |
| Melting Point | 75-77°C, 82-86°C, 84°C | [2][3] |
| Boiling Point | 135°C at 5 mmHg | [2] |
| pKa (Predicted) | 4.28±0.20 | [2] |
| Solubility | Soluble in methanol and chloroform | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the dried, crystalline this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded as the melting range. For a pure compound, this range should be narrow.
Determination of Optical Rotation
Optical rotation is a fundamental property of chiral molecules and is essential for confirming the enantiomeric purity of this compound.
Methodology:
-
Solution Preparation: A precise concentration of the compound is prepared by dissolving a known mass in a suitable achiral solvent (e.g., methanol or chloroform) in a volumetric flask.
-
Instrumentation: A calibrated polarimeter is used for the measurement. The instrument is zeroed with the pure solvent.
-
Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter). The observed angle of rotation (α) is measured at a specific temperature (usually 20°C or 25°C) and wavelength (commonly the sodium D-line at 589 nm).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length in decimeters (dm).
-
c is the concentration in g/mL.
-
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.
Methodology:
-
Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.
Logical Relationships and Workflows
The following diagrams illustrate the relationship between the molecular structure and its physical properties, and a typical experimental workflow for its characterization.
Caption: Structure-Property Relationships.
Caption: Characterization Workflow.
References
An In-depth Technical Guide to (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
This technical guide provides a comprehensive overview of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid, a significant chiral building block in modern organic synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical structure, properties, synthesis, and applications.
Chemical Structure and Identifiers
This compound is a carboxylic acid derivative of tetralin, featuring a chiral center at the C1 position of the saturated ring. This specific stereoisomer, with the (R) configuration, is of particular interest in asymmetric synthesis.
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 23357-47-3 |
| Racemate CAS | 1914-65-4[1][2][3] |
| Molecular Formula | C₁₁H₁₂O₂[1][2][3] |
| Molecular Weight | 176.21 g/mol [1][2][3] |
| InChI Key | VDLWTJCSPSUGOA-UHFFFAOYSA-N (racemate) |
| SMILES | O=C(O)[C@H]1CCCC2=CC=CC=C12 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in synthesis.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White solid | [4] |
| Melting Point | 75-77 °C | [2] |
| Boiling Point | 135 °C at 5 mmHg | [2] |
| Solubility | Soluble in methanol and chloroform | [2] |
| Purity | ≥ 95% | [4] |
Synthesis and Experimental Protocols
The enantioselective synthesis of this compound is a key process for its utilization. Below is a representative experimental protocol adapted from literature procedures for the synthesis of related compounds.
Enantioselective Synthesis via Asymmetric Hydrogenation
This method involves the asymmetric hydrogenation of a suitable precursor, such as 1-naphthoic acid, followed by chiral resolution or direct asymmetric synthesis.
Experimental Protocol:
-
Preparation of 1-Naphthoic Acid: 1-Naphthoic acid can be prepared from naphthalene via carboxylation using oxalyl chloride and aluminum chloride, followed by hydrolysis.
-
Asymmetric Hydrogenation:
-
In a high-pressure reactor, dissolve 1-naphthoic acid in an appropriate solvent (e.g., methanol).
-
Add a chiral ruthenium-based catalyst, such as Ru(OAc)₂[(R)-BINAP].
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 atm).
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.
-
Remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.
-
-
Chiral Purity Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.
Applications in Drug Development
This compound is a valuable chiral intermediate in the synthesis of several pharmacologically active molecules. Its rigid, chiral scaffold allows for the precise construction of complex three-dimensional structures.
Synthesis of Palonosetron
Palonosetron is a 5-HT₃ antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The (R)-stereocenter of the tetralin moiety is crucial for its pharmacological activity.
Caption: Role of the title compound in Palonosetron synthesis.
Synthesis of Dipeptidyl Boronate Proteasome Inhibitors
This class of compounds has shown significant potential as anti-cancer agents. The tetralin-carboxylic acid moiety is incorporated to provide a specific hydrophobic interaction within the enzyme's active site.
Caption: Use in proteasome inhibitor synthesis.
Conclusion
This compound is a fundamentally important chiral building block with significant applications in the pharmaceutical industry. Its rigid structure and defined stereochemistry make it an ideal starting material for the enantioselective synthesis of complex drug molecules. The synthetic methodologies for its preparation are well-established, ensuring its availability for research and development. Further exploration of its utility in the synthesis of novel therapeutic agents is an active area of research.
References
An In-depth Technical Guide to the Chirality of 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid, a chiral carboxylic acid, is a molecule of significant interest in synthetic organic chemistry, particularly as a key building block in the synthesis of pharmacologically active compounds. Its chirality plays a crucial role in the biological activity of its downstream products, necessitating a thorough understanding of its stereochemical properties. This technical guide provides a comprehensive overview of the synthesis of the racemic acid, the principles and a detailed protocol for its chiral resolution, and methods for the characterization of its enantiomers, with a focus on chiroptical techniques.
Introduction
Chirality is a fundamental concept in drug discovery and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid possesses a single stereocenter at the C1 position, and its enantiomers are valuable precursors for various chiral molecules. Notably, the (S)-enantiomer of this acid is a key intermediate in the synthesis of Palonosetron, a potent and selective 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1][2] This guide will delve into the critical aspects of handling this chiral molecule, from its synthesis to the separation and characterization of its individual enantiomers.
Synthesis of Racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
A plausible synthetic pathway is outlined below:
Figure 1. A generalized synthetic scheme for racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Chiral Resolution of Racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
The separation of the racemic mixture into its constituent enantiomers is a critical process. The most common and industrially scalable method for the resolution of racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Experimental Protocol: Resolution via Diastereomeric Salt Formation
This protocol is a generalized procedure based on established chemical principles for the resolution of chiral acids. The selection of the chiral resolving agent and solvent system is crucial and often requires empirical optimization.
Materials:
-
Racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
-
Chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine or brucine)
-
Solvent (e.g., methanol, ethanol, acetone, or mixtures thereof)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Salt Formation: Dissolve the racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent. Slowly add the solution of the resolving agent to the solution of the racemic acid with stirring.
-
Fractional Crystallization: Allow the resulting solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The mother liquor, enriched in the more soluble diastereomer, should be saved for the isolation of the other enantiomer.
-
Recrystallization: To improve the diastereomeric purity, recrystallize the collected salt from the same or a different solvent system until a constant specific rotation is achieved.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add an aqueous solution of a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate it from the chiral amine salt.
-
Extraction and Purification: Extract the liberated enantiomeric acid with an organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent. Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by acidification and extraction.
Figure 2. Workflow for the chiral resolution of a racemic acid using a chiral base.
Chiroptical Properties and Characterization
The characterization of the resolved enantiomers and the determination of their enantiomeric purity are paramount. Chiroptical methods, namely polarimetry and circular dichroism (CD) spectroscopy, are the primary techniques employed for this purpose.
Polarimetry and Specific Rotation
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is defined by the Biot's law equation:
[α]λT = α / (c * l)
where:
-
[α] is the specific rotation
-
T is the temperature in degrees Celsius
-
λ is the wavelength of the light (commonly the sodium D-line, 589 nm)
-
α is the observed rotation in degrees
-
c is the concentration of the solution in g/mL
-
l is the path length of the polarimeter tube in decimeters (dm)
The enantiomers of a chiral compound will rotate plane-polarized light to an equal extent but in opposite directions.[4][5]
Table 1: Physical and Chiroptical Properties of 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid Enantiomers
| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
| CAS Number | 23357-47-3 | Not specified | 1914-65-4 |
| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol | 176.21 g/mol | 176.21 g/mol |
| Melting Point | 56-58 °C | Not specified | Not specified |
| Specific Rotation | Data not available | Data not available | 0° |
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ellipticity) versus wavelength. Enantiomers produce mirror-image CD spectra.[6] This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine both the absolute configuration (by comparison with theoretical calculations or known compounds) and the enantiomeric excess.
A recent study has demonstrated a method for the rapid determination of the enantiomeric ratio of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid by observing the CD signals in the visible region upon formation of a complex with a palladium-based sensor.[7]
Experimental Protocol: Characterization by CD Spectroscopy
Instrumentation:
-
A commercially available circular dichroism spectrometer.
Procedure:
-
Sample Preparation: Prepare solutions of the resolved enantiomers in a suitable spectroscopic grade solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Data Acquisition: Record the CD spectrum of each enantiomer over a suitable wavelength range (typically in the UV region for the acid itself).
-
Data Analysis: The CD spectra of the two enantiomers should be mirror images of each other. The enantiomeric excess (ee) of a mixture can be determined by comparing the intensity of its CD signal to that of a pure enantiomer.
Figure 3. A simplified workflow for the analysis of chiral compounds using CD spectroscopy.
Biological Significance and Applications
As previously mentioned, the primary documented application of enantiomerically pure 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is in the synthesis of Palonosetron.[1][2] The specific stereochemistry of the (S)-enantiomer is crucial for the desired pharmacological activity of the final drug product. There is limited information in the reviewed literature regarding the direct biological activities or involvement in signaling pathways of the acid itself. Its significance lies in its role as a chiral building block, enabling the synthesis of more complex molecules with defined stereochemistry.
Conclusion
The chirality of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a critical aspect that dictates its utility in asymmetric synthesis, particularly in the pharmaceutical industry. This guide has outlined the synthesis of the racemic compound, detailed the principles and a general protocol for its chiral resolution via diastereomeric salt formation, and described the key chiroptical techniques for the characterization of its enantiomers. For researchers and professionals in drug development, a firm grasp of these concepts and experimental methodologies is essential for the successful synthesis and application of chiral molecules derived from this valuable intermediate. Further research to establish and report the specific rotation values of the pure enantiomers would be a valuable contribution to the field.
References
- 1. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. Due to the limited availability of specific experimental spectra for this particular enantiomer in publicly accessible databases, this guide presents a combination of data for the racemic mixture and closely related compounds, alongside predicted spectral characteristics. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: (R)-Tetralin-1-carboxylic acid
-
CAS Number: 23357-47-3
-
Molecular Formula: C₁₁H₁₂O₂
-
Molecular Weight: 176.21 g/mol
-
Appearance: Typically a white solid.[1]
-
Melting Point: 75-77 °C
Spectroscopic Data
The following sections summarize the expected spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~7.1-7.4 | Multiplet | 4H | Aromatic protons |
| ~3.6 | Triplet | 1H | H-1 |
| ~2.7-2.9 | Multiplet | 2H | H-4 |
| ~1.8-2.2 | Multiplet | 4H | H-2, H-3 |
Note: Predicted values are based on the analysis of similar structures and standard chemical shift ranges. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~180 | C=O (Carboxylic acid) |
| ~138 | Quaternary Aromatic C |
| ~135 | Quaternary Aromatic C |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~125 | Aromatic CH |
| ~45 | C-1 |
| ~30 | C-4 |
| ~25 | C-2 |
| ~20 | C-3 |
Note: Predicted values are based on the analysis of related compounds and known substituent effects.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~3050 | Medium | C-H stretch (Aromatic) |
| ~2930 | Medium | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| 1450-1600 | Medium-Weak | C=C stretch (Aromatic) |
| ~1200-1300 | Medium | C-O stretch |
Note: The broadness of the O-H stretch is characteristic of the hydrogen-bonded dimeric form of carboxylic acids.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 176 | [M]⁺ (Molecular ion) |
| 131 | [M - COOH]⁺ |
| 115 | [M - COOH - CH₄]⁺ |
Note: Fragmentation patterns can vary depending on the ionization technique used.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the NMR Spectrum of (1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectrum of (1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. Due to the limited availability of specific experimental spectral data for the (1R)-enantiomer in public databases, this guide presents predicted ¹H and ¹³C NMR data based on spectral information for the closely related achiral analogue and general principles of NMR spectroscopy. This guide also includes a standard experimental protocol for acquiring such NMR data and visual representations of the molecular structure and expected proton coupling relationships.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. These predictions are based on known chemical shift ranges for similar structural motifs.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 3.5 - 3.8 | Triplet (t) | 7-8 |
| H-2 | 1.8 - 2.2 | Multiplet (m) | - |
| H-3 | 1.7 - 1.9 | Multiplet (m) | - |
| H-4 | 2.7 - 2.9 | Triplet (t) | 6-7 |
| Aromatic H | 7.0 - 7.4 | Multiplet (m) | - |
| Carboxylic Acid H | 10 - 13 | Broad Singlet (br s) | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 40 - 45 |
| C-2 | 25 - 30 |
| C-3 | 20 - 25 |
| C-4 | 28 - 33 |
| Quaternary Aromatic C | 135 - 140 |
| Aromatic CH | 125 - 130 |
| Carboxylic Acid C=O | 175 - 185 |
Note on Chirality
For the specific (1R)-enantiomer, the ¹H and ¹³C NMR spectra in an achiral solvent would be identical to that of its (1S)-enantiomer and the racemic mixture. However, in a chiral solvent or in the presence of a chiral shift reagent, separate signals for the enantiomers may be observed. The diastereotopic protons within the methylene groups (C-2, C-3, and C-4) are expected to exhibit different chemical shifts and coupling constants, leading to more complex splitting patterns than indicated in the simplified table above, even in an achiral solvent.
Experimental Protocols
A standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound like this compound is as follows:
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with appropriate pH adjustment).
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-5 seconds
-
Acquisition time (aq): 2-4 seconds
-
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.
-
-
¹³C NMR Spectroscopy:
-
Technique: Proton-decoupled ¹³C NMR spectroscopy is performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is commonly used.
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay (d1): 2-5 seconds
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.
-
Mandatory Visualization
Molecular Structure
An In-depth Technical Guide to the Mass Spectrometry of (1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of (1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, a molecule of interest in various research and development sectors. Due to the limited availability of direct experimental mass spectra for this specific compound, this guide synthesizes information from related structures and foundational mass spectrometry principles to present a predictive analysis of its fragmentation behavior. Detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also provided to facilitate its analysis in a laboratory setting.
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound (Molecular Formula: C₁₁H₁₂O₂, Molecular Weight: 176.21 g/mol ) is predicted to exhibit a combination of fragmentation pathways characteristic of both aromatic carboxylic acids and substituted cycloalkanes.
Key Predicted Fragmentation Pathways:
Under electron ionization (EI), the molecule is expected to undergo several key fragmentation steps:
-
Loss of the Carboxyl Group: A primary fragmentation event will likely be the cleavage of the carboxylic acid group (-COOH), resulting in a fragment with a mass-to-charge ratio (m/z) of 131. This corresponds to the tetralin cation.
-
Loss of a Hydroxyl Radical: Cleavage of the C-OH bond can lead to the loss of a hydroxyl radical (•OH), producing an acylium ion with an m/z of 159.
-
Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion would result in a fragment at m/z 132, corresponding to the tetralin molecule.
-
Retro-Diels-Alder (RDA) Fragmentation: The tetralin ring system may undergo a characteristic retro-Diels-Alder reaction, leading to the loss of ethylene (C₂H₄, 28 Da) from the alicyclic ring. This would result in a prominent ion at m/z 104.
-
Benzylic Cleavage: Cleavage at the benzylic position can also occur, leading to the formation of a stable tropylium ion (m/z 91).
The following table summarizes the predicted major fragments and their corresponding m/z values.
| Predicted Fragment | Proposed Structure | m/z | Relative Abundance |
| Molecular Ion [M]⁺ | C₁₁H₁₂O₂⁺ | 176 | Moderate |
| [M - OH]⁺ | C₁₁H₁₁O⁺ | 159 | Moderate |
| [M - COOH]⁺ | C₁₀H₁₁⁺ | 131 | High |
| [M - CO₂]⁺ | C₁₀H₁₂⁺ | 132 | Moderate |
| RDA Fragment | C₈H₈⁺ | 104 | High |
| Tropylium Ion | C₇H₇⁺ | 91 | Moderate |
Visualization of the Predicted Fragmentation Pathway
The predicted fragmentation pathway can be visualized as a logical flow, starting from the molecular ion and branching into the various fragment ions.
Caption: Predicted EI mass spectrometry fragmentation pathway for this compound.
Experimental Protocols
The analysis of this compound can be performed using either GC-MS or LC-MS. The choice of method will depend on the sample matrix, required sensitivity, and the desired information.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids, derivatization is often necessary to improve volatility and chromatographic performance.
3.1.1. Sample Preparation and Derivatization
-
Extraction: Extract the analyte from the sample matrix using a suitable organic solvent (e.g., diethyl ether, ethyl acetate) after acidification of the aqueous sample to a pH of ~2.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization (Methylation):
-
To the dried extract, add 200 µL of a 10% solution of boron trifluoride in methanol (BF₃-MeOH).
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 1 mL of hexane and 0.5 mL of water.
-
Vortex the mixture and centrifuge.
-
Collect the upper hexane layer containing the methyl ester derivative for GC-MS analysis.
-
3.1.2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 40-400 |
3.1.3. GC-MS Workflow
Caption: General workflow for the GC-MS analysis of the target analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is suitable for the analysis of less volatile and thermally labile compounds and often does not require derivatization.
3.2.1. Sample Preparation
-
Extraction: Extract the analyte from the sample matrix using a suitable solvent system (e.g., methanol/water, 80:20 v/v).
-
Centrifugation: Centrifuge the extract to remove any particulate matter.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to injection.
3.2.2. LC-MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Fragmentor Voltage | 135 V |
| Collision Energy | Optimized for precursor and product ions (e.g., 10-20 eV for MS/MS) |
3.2.3. LC-MS Workflow
Caption: General workflow for the LC-MS analysis of the target analyte.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation patterns, along with the detailed experimental protocols, offer a robust starting point for researchers and scientists engaged in the analysis of this compound. The provided workflows and instrumental conditions can be adapted to specific laboratory setups and analytical requirements, enabling reliable identification and quantification in various matrices. Further experimental validation is recommended to confirm the predicted fragmentation pathways.
Biological Activity of Tetralin-1-Carboxylic Acid Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The principle of chirality is a cornerstone of modern pharmacology and drug development. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties. This is due to the stereospecific nature of their interactions with biological macromolecules, such as receptors and enzymes, which are themselves chiral. The tetralin scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When substituted at the 1-position with a carboxylic acid, tetralin becomes a chiral molecule with (R)- and (S)-enantiomers. Understanding the differential biological activity of these enantiomers is critical for the development of selective and efficacious therapeutic agents.
This technical guide provides an in-depth overview of the biological activity of tetralin-1-carboxylic acid enantiomers. While direct comparative biological data for the parent (R)- and (S)-tetralin-1-carboxylic acid is limited in the public domain, this guide synthesizes available information on closely related tetralin derivatives to infer and discuss the expected stereoselective behavior. The document covers key aspects of their synthesis, pharmacological effects, and the experimental methodologies used for their evaluation.
Stereoselectivity in the Biological Activity of Tetralin Derivatives
Research on various derivatives of tetralin consistently demonstrates the profound impact of stereochemistry on their biological activity. A prominent example is 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a potent 5-HT1A receptor agonist. Studies have shown that while the enantiomers of 8-OH-DPAT may have similar binding affinities for the 5-HT1A receptor, they can exhibit significant differences in their intrinsic activity.[1] This highlights that the three-dimensional arrangement of substituents on the tetralin core is a critical determinant of the functional response elicited upon receptor binding.
For many enantiomeric pairs of tetralin derivatives that exhibit stereoselective binding to the 5-HT1A receptor, the enantiomer with the higher affinity typically also demonstrates greater intrinsic activity.[1] This structure-activity relationship underscores the importance of chiral separation and the evaluation of individual enantiomers in drug discovery programs. The differential effects of enantiomers are not limited to receptor pharmacology; they can also manifest in behavioral and physiological responses.
Quantitative Biological Data of Tetralin Derivatives
Table 1: Representative 5-HT1A Receptor Binding and Functional Activity of Tetralin Derivatives
| Compound/Enantiomer | Receptor Binding Affinity (Ki, nM) | Functional Activity (e.g., Intrinsic Activity) | Reference |
| (R)-8-OH-DPAT | Similar to (S)-enantiomer | Full Agonist | [1] |
| (S)-8-OH-DPAT | Similar to (R)-enantiomer | Partial Agonist | [1] |
| (S)-UH-301 | High Affinity | Potential 5-HT1A Antagonist | [1] |
Note: This table provides a conceptual representation based on findings for 8-OH-DPAT and its analogs to illustrate the principle of stereoselectivity. Specific Ki values for 8-OH-DPAT enantiomers were noted as not being significantly different in the cited study.
Experimental Protocols
The evaluation of the biological activity of tetralin-1-carboxylic acid enantiomers involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments typically employed in this area of research.
Receptor Binding Assays
These assays are fundamental for determining the affinity of a ligand for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the (R)- and (S)-enantiomers of tetralin-1-carboxylic acid for a target receptor.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., from recombinant cell lines or specific brain regions).
-
A radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors).
-
(R)- and (S)-tetralin-1-carboxylic acid.
-
Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled (R)- and (S)-enantiomers.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled enantiomers.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled enantiomer.
-
Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.
-
Functional Assays (e.g., Adenylate Cyclase Assay)
Functional assays measure the biological response elicited by a ligand upon binding to its receptor.
-
Objective: To determine the intrinsic activity (agonist, partial agonist, or antagonist) of the (R)- and (S)-enantiomers at a G-protein coupled receptor (GPCR) that modulates adenylate cyclase activity.
-
Materials:
-
Cell membranes expressing the target GPCR.
-
Forskolin (an activator of adenylate cyclase).
-
ATP (the substrate for adenylate cyclase).
-
(R)- and (S)-tetralin-1-carboxylic acid.
-
Assay buffer.
-
Reagents for quantifying cyclic AMP (cAMP), such as a cAMP enzyme immunoassay (EIA) kit.
-
-
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of the (R)- or (S)-enantiomer.
-
Initiate the enzymatic reaction by adding a solution containing ATP and forskolin.
-
Incubate for a defined period at a specific temperature (e.g., 30°C).
-
Terminate the reaction by heating or adding a stop solution.
-
Measure the amount of cAMP produced in each sample using a cAMP EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the amount of cAMP produced as a function of the logarithm of the enantiomer concentration.
-
An agonist will stimulate cAMP production (or inhibit it, depending on the G-protein coupling), a partial agonist will produce a submaximal response, and an antagonist will block the effect of a known agonist.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate a hypothetical signaling pathway and a typical experimental workflow for the evaluation of tetralin-1-carboxylic acid enantiomers.
References
A Comprehensive Technical Review of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, a crucial chiral building block in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, outlines synthetic methodologies, presents available biological activity data, and provides spectroscopic information to aid in its characterization.
Chemical and Physical Properties
This compound, also known as (R)-tetralin-1-carboxylic acid, is a chiral carboxylic acid with the chemical formula C₁₁H₁₂O₂. Its structure consists of a tetralin core with a carboxylic acid group at the 1-position, with the stereochemistry defined as (R). This specific chirality is essential for its application in the synthesis of stereospecific pharmaceuticals.
Table 1: Physical and Chemical Properties of 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| CAS Number | 23357-47-3 (for the (R)-enantiomer) | [2] |
| Appearance | White solid | [2] |
| Purity | ≥95% | [2] |
| Melting Point | 75-77 °C | |
| Boiling Point | 135 °C at 5 mmHg | |
| Solubility | Soluble in methanol and chloroform. |
Synthesis and Experimental Protocols
The enantioselective synthesis of this compound is critical for its use in pharmaceutical manufacturing. Several strategies have been explored, including the resolution of racemic mixtures and asymmetric synthesis.
Enantioselective Synthesis of a Substituted Analog
A two-stage, three-step synthesis has been described for a structurally related compound, (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, starting from 7-methoxy tetralone. This process involves an optimized Wittig olefination, a Sharpless asymmetric dihydroxylation, and a platinum-catalyzed oxidation.[3][4] This methodology suggests a potential pathway for the synthesis of the unsubstituted target molecule.
Potential Synthetic Pathways
The synthesis of tetralin derivatives can be achieved through various methods, including intramolecular Friedel-Crafts acylation of arylalkyl acid chlorides. The synthesis often starts from tetralone precursors.
dot
Caption: Potential synthetic routes to this compound.
Chiral Resolution
A common method to obtain the desired (R)-enantiomer is through the resolution of a racemic mixture of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This can be achieved by forming diastereomeric salts with a chiral amine, followed by separation of the diastereomers through crystallization.[5][6]
Experimental Protocol: Chiral Resolution (General Procedure)
-
Salt Formation: Dissolve the racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of a chiral resolving agent, such as a chiral amine (e.g., (R)-α-methylbenzylamine or (S)-1-phenylethylamine).
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate is crucial for selective crystallization.
-
Isolation: Isolate the crystalline diastereomeric salt by filtration.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically pure this compound.
-
Purification: Purify the final product by recrystallization or chromatography.
dot
Caption: Experimental workflow for the chiral resolution of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Biological Activity
This compound is a key chiral intermediate in the synthesis of pharmacologically active molecules, including the antiemetic drug Palonosetron and dipeptidyl boronate proteasome inhibitors.[2] Its specific stereochemistry is crucial for the biological activity of the final drug products.
While quantitative data on the direct biological activity of the title compound is limited, studies on related tetralin derivatives have shown some biological effects.
Table 2: Biological Activity of Tetralin Derivatives
| Compound/Derivative | Target/Assay | Activity | Reference(s) |
| Thiazoline-tetralin derivatives | Acetylcholinesterase (AChE) Inhibition | Compound 4h showed 49.92% inhibition at 80 µg/mL. | [7] |
| Thiazoline-tetralin derivatives | Butyrylcholinesterase (BuChE) Inhibition | Moderate inhibition observed for some derivatives at 80 µg/mL. | [7] |
| Phenylcarboxylic acid containing HIV-1 protease inhibitors | HIV-1 Protease Inhibition | Potent enzyme inhibitory activity (Ki values in the pM range), but poor antiviral activity for the carboxylic acid derivatives. | [8] |
| Angiotensin converting enzyme (ACE) inhibitors with carboxylic acid replacements | Angiotensin Converting Enzyme (ACE) Inhibition | A hydroxamic acid derivative showed an IC₅₀ of 0.011 µM. | [9] |
It is important to note that for the thiazoline-tetralin derivatives, because the enzyme inhibition at 80 µg/mL was below 50%, the IC₅₀ values were not determined.[7]
Spectroscopic Data
¹H NMR Spectroscopy: Expected signals would include aromatic protons in the range of 7.0-7.5 ppm. The aliphatic protons of the tetralin ring would appear as complex multiplets between 1.5 and 3.0 ppm. The benzylic proton at the chiral center (C1) would likely be a multiplet, and its chemical shift would be influenced by the carboxylic acid group. The acidic proton of the carboxylic acid would typically appear as a broad singlet downfield, often above 10 ppm.
¹³C NMR Spectroscopy: The spectrum would show signals for the aromatic carbons (typically between 120 and 140 ppm), the aliphatic carbons of the tetralin ring (in the range of 20-40 ppm), the chiral carbon C1, and the carbonyl carbon of the carboxylic acid (typically above 170 ppm).
Infrared (IR) Spectroscopy: Characteristic IR absorption bands would include a broad O-H stretch for the carboxylic acid from approximately 2500 to 3300 cm⁻¹, a strong C=O stretch for the carbonyl group around 1700-1725 cm⁻¹, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.21 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the tetralin ring.
Applications in Drug Development
The primary application of this compound is as a chiral building block in the pharmaceutical industry. Its rigid, stereochemically defined structure makes it an ideal starting material for the synthesis of complex molecules with specific biological targets.
dot
Caption: Role of this compound in drug synthesis.
Conclusion
This compound is a valuable and versatile chiral intermediate with significant applications in the synthesis of pharmaceuticals. Its well-defined stereochemistry is crucial for the efficacy of the final drug products. While detailed protocols for its enantioselective synthesis and comprehensive biological activity data are not extensively published, the available information highlights its importance and provides a solid foundation for further research and development in the field of medicinal chemistry. The continued exploration of efficient synthetic routes and the investigation of its broader biological potential are promising areas for future studies.
References
- 1. 1,2,3,4-Tetrahydronaphthalene(119-64-2) 1H NMR [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. figshare.com [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-ligand X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its rigid, bicyclic structure and defined stereochemistry make it an important intermediate in the preparation of various biologically active molecules. A primary application of this compound is in the synthesis of Palonosetron, a potent 5-HT3 antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The specific (R)-enantiomer is crucial for its pharmacological activity.
This document provides detailed protocols for the synthesis of the racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and its subsequent chiral resolution to obtain the desired (1R)-enantiomer.
Synthesis and Chiral Resolution Overview
The synthesis of this compound is typically achieved through a two-stage process:
-
Synthesis of Racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid: This is commonly prepared from α-tetralone through a multi-step sequence.
-
Chiral Resolution: The racemic acid is then resolved using a chiral amine, such as (R)-(+)-α-methylbenzylamine, to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired diastereomeric salt is then treated with an acid to liberate the pure (1R)-enantiomer.
Quantitative Data Summary
The following table summarizes the typical yields and purity obtained in the synthesis and resolution process.
| Step | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Melting Point (°C) |
| Synthesis of Racemic Acid | (±)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | 85-95 | N/A | 83-86 |
| Chiral Resolution | This compound | 40-45 (from racemic) | >99 | 56-58 |
Experimental Protocols
Protocol 1: Synthesis of Racemic (±)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
This protocol outlines a common method starting from α-tetralone.
Step 1: Reformatsky Reaction of α-Tetralone
-
To a stirred suspension of activated zinc dust (1.2 eq) in anhydrous tetrahydrofuran (THF), add a solution of α-tetralone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF dropwise under a nitrogen atmosphere.
-
Initiate the reaction by gentle heating. Once initiated, maintain the reaction at reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-acetate.
Step 2: Dehydration of the Hydroxy Ester
-
Dissolve the crude hydroxy ester from the previous step in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-6 hours.
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude ethyl 1,2,3,4-tetrahydronaphthalene-1-ylideneacetate.
Step 3: Hydrogenation of the Unsaturated Ester
-
Dissolve the crude unsaturated ester in ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1,2,3,4-tetrahydronaphthalene-1-acetate.
Step 4: Hydrolysis to the Carboxylic Acid
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford racemic (±)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Protocol 2: Chiral Resolution of (±)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
This protocol describes the separation of the enantiomers using (R)-(+)-α-methylbenzylamine.
-
Dissolve the racemic (±)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol with gentle heating.
-
To this solution, add (R)-(+)-α-methylbenzylamine (0.5 eq) dropwise.
-
Allow the mixture to cool slowly to room temperature and then let it stand for several hours to allow for the crystallization of the less soluble diastereomeric salt ((1R)-acid · (R)-amine).
-
Collect the precipitated solid by filtration and wash with a small amount of the cold solvent.
-
To enhance the enantiomeric purity, recrystallize the obtained diastereomeric salt from the same solvent.
-
Suspend the purified diastereomeric salt in water and add an aqueous solution of a strong acid (e.g., 2M HCl) until the pH is acidic (pH 1-2).
-
Extract the liberated this compound with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (1R)-acid.
-
The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC analysis.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Logical relationship in the chiral resolution process.
Application Notes and Protocols for the Enantioselective Synthesis of Tetralin-1-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral tetralin-1-carboxylic acid and its derivatives are important structural motifs in a variety of biologically active molecules and are valuable building blocks in medicinal chemistry. The stereochemistry at the C1 position is often crucial for their pharmacological activity. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of a key intermediate, (R)-1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, which can be further modified to yield the target tetralin-1-carboxylic acid. The described methodology is based on a robust three-step sequence starting from the readily available 1-tetralone.
Synthetic Strategy
The overall synthetic strategy involves a three-step sequence commencing with a Wittig olefination of 1-tetralone to generate an exocyclic methylene intermediate. This is followed by a Sharpless asymmetric dihydroxylation to introduce the desired chirality, yielding a diol. The final step is a platinum-catalyzed oxidation of the primary alcohol to the corresponding carboxylic acid.
Experimental Protocols
Step 1: Wittig Olefination of 1-Tetralone
This procedure details the conversion of 1-tetralone to 1-methylene-1,2,3,4-tetrahydronaphthalene.
Materials:
-
1-Tetralone
-
Methyltriphenylphosphonium bromide (Ph3PMeBr)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
iso-Hexane
-
Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet
-
Distillation apparatus
Procedure:
-
To a nitrogen-inerted round-bottom flask, add 1-tetralone (1.0 equiv) and methyltriphenylphosphonium bromide (1.5 equiv).
-
Add anhydrous THF to the flask.
-
Slowly add a solution of potassium tert-butoxide (1.5 equiv) in THF to the suspension at ambient temperature over 1 hour, ensuring the temperature does not exceed 50 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion.
-
Remove the majority of the THF by distillation.
-
Add iso-hexane to the residue and continue the distillation to remove the remaining THF, which will cause the precipitation of triphenylphosphine oxide.
-
Filter the mixture and wash the solid with iso-hexane.
-
Concentrate the filtrate under reduced pressure to yield 1-methylene-1,2,3,4-tetrahydronaphthalene as an oil, which can be used in the next step without further purification.
Step 2: Sharpless Asymmetric Dihydroxylation
This protocol describes the enantioselective conversion of 1-methylene-1,2,3,4-tetrahydronaphthalene to (R)-1-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol.
Materials:
-
1-Methylene-1,2,3,4-tetrahydronaphthalene
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite (Na2SO3)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
To a round-bottom flask, add a mixture of tert-butanol and water (1:1 v/v).
-
Add AD-mix-β (approximately 1.4 g per mmol of olefin) to the solvent mixture and stir until both layers are clear.
-
Cool the mixture to 0 °C.
-
Add 1-methylene-1,2,3,4-tetrahydronaphthalene (1.0 equiv) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C and monitor by TLC. The reaction is typically complete within 24 hours.
-
Once the reaction is complete, add sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude diol.
-
The crude product can be purified by crystallization from ethyl acetate/iso-hexane to afford (R)-1-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol as a white solid.[1][2][3]
Step 3: Platinum-Catalyzed Oxidation
This final step outlines the oxidation of the diol to the target carboxylic acid.
Materials:
-
(R)-1-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol
-
5% Platinum on carbon (Pt/C) catalyst (eggshell type)
-
Sodium bicarbonate (NaHCO3)
-
Water
-
2 M Sulfuric acid (H2SO4)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask with a magnetic stirrer and an air inlet
Procedure:
-
In a round-bottom flask, prepare a slurry of the diol (1.0 equiv), 5% Pt/C catalyst (1 mol %), and sodium bicarbonate (2.2 equiv) in water.
-
Heat the slurry to 70 °C.
-
Bubble air through the slurry vigorously.
-
Monitor the reaction by HPLC. The reaction is typically complete within 48 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Acidify the aqueous filtrate to pH 2 with 2 M sulfuric acid.
-
Extract the acidified solution with ethyl acetate (2 x volume of the aqueous layer).
-
Combine the organic extracts and concentrate under reduced pressure to yield (R)-1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid as an amber oil.[1][3]
Data Presentation
| Step | Reaction | Starting Material | Product | Catalyst/Reagent | Yield | Enantiomeric Excess (ee) |
| 1 | Wittig Olefination | 1-Tetralone | 1-Methylene-1,2,3,4-tetrahydronaphthalene | Ph3PMeBr, t-BuOK | High | N/A |
| 2 | Asymmetric Dihydroxylation | 1-Methylene-1,2,3,4-tetrahydronaphthalene | (R)-1-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol | AD-mix-β | 71% (after crystallization) | >95% |
| 3 | Platinum-Catalyzed Oxidation | (R)-1-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol | (R)-1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | 5% Pt/C, Air | 86% | >95% |
Visualizations
Caption: Workflow for the enantioselective synthesis of a tetralin-1-carboxylic acid derivative.
Caption: Key transformations in the synthetic pathway.
Concluding Remarks
The presented protocols provide a reliable and scalable method for the enantioselective synthesis of (R)-1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. The key advantages of this route are the use of commercially available starting materials, a highly effective and well-established asymmetric dihydroxylation step that controls the stereochemistry, and a clean oxidation finale. For researchers aiming to obtain tetralin-1-carboxylic acid, a subsequent dehydroxylation step would be necessary. This application note serves as a comprehensive guide for chemists in academic and industrial settings, enabling the synthesis of valuable chiral building blocks for drug discovery and development programs.
References
Application Notes and Protocols: Chiral Resolution of Racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral resolution of racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, a crucial process for the development of stereochemically pure pharmaceuticals. The primary method detailed is classical resolution through the formation of diastereomeric salts with a chiral resolving agent.
Introduction
Chiral separation of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is essential as the biological activity of its enantiomers can differ significantly. Classical resolution by diastereomeric salt formation remains a widely used, robust, and scalable method for obtaining enantiomerically pure compounds.[1] This process involves reacting the racemic acid with a chiral base to form two diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts yields the desired enantiomer of the carboxylic acid.
Commonly used resolving agents for carboxylic acids are naturally occurring chiral alkaloids such as brucine, strychnine, quinine, and cinchonine, as well as synthetic chiral amines like (R)- or (S)-1-phenylethylamine.[1] The choice of resolving agent and solvent system is critical for successful resolution and often requires empirical optimization.
Experimental Protocols
The following protocols are generalized procedures for the chiral resolution of racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid via diastereomeric salt formation. Optimization of solvent, temperature, and recrystallization cycles may be necessary to achieve high enantiomeric excess and yield.
Protocol 1: Resolution with a Chiral Amine (e.g., (+)-Cinchonine)
This protocol describes a typical procedure for the resolution of a racemic carboxylic acid using a chiral amine as the resolving agent.
Materials:
-
Racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
-
(+)-Cinchonine (or other suitable chiral amine)
-
Methanol (or other suitable solvent such as ethanol or acetone)
-
1 M Hydrochloric Acid
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate
-
Filter paper and funnel
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Formation of Diastereomeric Salts:
-
In a suitable flask, dissolve equimolar amounts of racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and (+)-cinchonine in a minimal amount of hot methanol.
-
Stir the solution until all solids are dissolved.
-
Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.
-
For further crystallization, the solution can be refrigerated overnight.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals. This is the first crop of the less soluble diastereomeric salt.
-
The enantiomeric excess (ee) of the carboxylic acid in this salt can be determined at this stage by a suitable analytical method (e.g., chiral HPLC) after liberating the acid from a small sample.
-
-
Recrystallization for Enantiomeric Enrichment:
-
To improve the diastereomeric purity, recrystallize the collected salt from a minimal amount of hot methanol.
-
Cool the solution slowly and collect the crystals as described previously.
-
Repeat the recrystallization process until the optical rotation of the salt reaches a constant value, indicating that it is diastereomerically pure.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the diastereomerically pure salt in water and add 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
Extract the liberated carboxylic acid with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
-
-
Isolation of the Other Enantiomer:
-
The more soluble diastereomeric salt remains in the mother liquor from the initial crystallization.
-
Concentrate the mother liquor and liberate the carboxylic acid by acidification and extraction as described in step 4. This will yield the carboxylic acid enriched in the other enantiomer.
-
This partially resolved acid can be further purified by crystallization with an enantiomeric resolving agent (e.g., (-)-cinchonine or another suitable chiral amine).
-
Data Presentation
The following tables summarize typical quantitative data that would be obtained during a successful chiral resolution experiment. Note that these values are illustrative and will vary depending on the specific experimental conditions.
Table 1: Resolution of Racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid with (+)-Cinchonine
| Step | Product | Yield (%) | Diastereomeric Excess (de%) / Enantiomeric Excess (ee%) | Specific Rotation [α]D (c, solvent) |
| Initial Crystallization | Less Soluble Diastereomeric Salt | 40-50 | 70-80 de | Varies |
| First Recrystallization | Less Soluble Diastereomeric Salt | 30-40 | 90-95 de | Varies |
| Second Recrystallization | Less Soluble Diastereomeric Salt | 25-35 | >98 de | Constant Value |
| Liberated Acid | (+)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | 20-30 | >98 ee | e.g., +X° (c=1, Methanol) |
| From Mother Liquor | (-)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | 40-50 | 40-60 ee | e.g., -Y° (c=1, Methanol) |
Table 2: Physical Properties of 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid Enantiomers
| Property | (+)-Enantiomer | (-)-Enantiomer |
| Melting Point (°C) | Specific to the pure enantiomer | Specific to the pure enantiomer |
| Specific Rotation [α]D | + value | - value |
| Solubility | Identical in achiral solvents | Identical in achiral solvents |
| Appearance | White to off-white solid | White to off-white solid |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the chiral resolution of racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid via diastereomeric salt formation.
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.
Signaling Pathways and Logical Relationships
The logical relationship in classical chiral resolution is based on the conversion of a pair of enantiomers into a pair of diastereomers, which possess different physical properties allowing for their separation.
Caption: Principle of Chiral Resolution via Diastereomer Formation.
References
(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid: A Versatile Chiral Building Block for Pharmaceutical Synthesis
(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid is a valuable chiral building block in organic synthesis, prized for its rigid, stereochemically defined tetralin framework. This scaffold is a key structural element in a variety of biologically active molecules, making this carboxylic acid a crucial intermediate in the development of pharmaceuticals. Its primary applications lie in the synthesis of receptor antagonists and enzyme inhibitors, where the specific three-dimensional arrangement of the molecule is critical for its therapeutic effect.
This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, aimed at researchers, scientists, and professionals in drug development.
Application Notes
The synthetic utility of this compound stems from the reactivity of its carboxylic acid group, which can be readily transformed into a variety of functional groups including amides, esters, and alcohols. These transformations allow for its incorporation into more complex molecular architectures.
Key Applications:
-
Synthesis of Palonosetron: This chiral carboxylic acid is a key precursor for the synthesis of Palonosetron, a potent 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The synthesis involves an amide coupling reaction with (S)-3-aminoquinuclidine, followed by reduction and cyclization steps.[1]
-
Dipeptidyl Boronate Proteasome Inhibitors: The tetrahydronaphthalene moiety can serve as a non-peptidic element in the design of proteasome inhibitors, which are important therapeutic agents for treating cancers like multiple myeloma. The carboxylic acid can be coupled with dipeptide fragments and a boronic acid warhead to generate these potent enzyme inhibitors.[1][2]
-
Derivatives with Potential Biological Activity: The core structure of tetrahydronaphthalene is found in numerous biologically active compounds. Derivatives such as N-aryl carboxamides have been investigated for their antimycobacterial properties.[3] The synthesis of various esters and the reduction to the corresponding alcohol provides further opportunities to explore structure-activity relationships for novel drug candidates.
Experimental Protocols
The following protocols provide detailed methodologies for common and important transformations of this compound.
Amide Bond Formation: Synthesis of (1R)-N-Aryl-1,2,3,4-tetrahydronaphthalene-1-carboxamides
Amide coupling is a fundamental transformation for this building block. The following is a general procedure for the synthesis of N-aryl amides, which can be adapted for various substituted anilines.
Reaction Scheme:
Protocol:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in dry toluene, add thionyl chloride (1.2 eq).
-
Heat the mixture at reflux until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in dry dichloromethane.
-
In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (1.5 eq) in dry dichloromethane.
-
Cool the aniline solution to 0 °C and slowly add the acid chloride solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1,2,3,4-tetrahydronaphthalene-1-carboxamide.[3]
Quantitative Data for Representative Amide Synthesis:
| Amine Reactant | Coupling Method | Solvent | Yield (%) |
| Aniline | SOCl₂/NEt₃ | Toluene/DCM | ~85% |
| 4-Fluoroaniline | EDC/HOBt | DMF | ~80% |
| 2-Aminopyridine | HATU/DIPEA | DCM | ~75% |
Yields are approximate and can vary based on specific reaction conditions and purification.
Esterification: Synthesis of Methyl (1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Esterification is another key transformation, often used to protect the carboxylic acid or to modify the pharmacokinetic properties of a drug candidate.
Reaction Scheme:
Protocol (Fischer Esterification):
-
Dissolve this compound (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture at reflux for several hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel.
Quantitative Data for Esterification:
| Alcohol | Catalyst | Reaction Time (h) | Yield (%) |
| Methanol | H₂SO₄ | 4 | >90% |
| Ethanol | H₂SO₄ | 6 | >85% |
| Isopropanol | H₂SO₄ | 12 | ~70% |
Yields are approximate and can vary based on specific reaction conditions and purification.
Reduction to Alcohol: Synthesis of ((1R)-1,2,3,4-tetrahydronaphthalen-1-yl)methanol
Reduction of the carboxylic acid provides the corresponding primary alcohol, a versatile intermediate for further functionalization.
Reaction Scheme:
Protocol:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of this compound (1.0 eq) in anhydrous THF.[4][5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).[6]
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[4][5]
-
Stir the resulting mixture at room temperature until a white granular precipitate forms.
-
Filter the precipitate through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by column chromatography on silica gel.
Quantitative Data for Reduction:
| Reducing Agent | Solvent | Reaction Temperature | Yield (%) |
| LiAlH₄ | THF | Reflux | >90% |
| BH₃·THF | THF | Room Temperature | ~85% |
Yields are approximate and can vary based on specific reaction conditions and purification.
Visualizations
Caption: Synthetic transformations of the chiral building block.
Caption: Amide synthesis workflow.
Caption: LiAlH₄ reduction pathway.
References
Application of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid in Palonosetron Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palonosetron is a second-generation 5-HT₃ receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. A key chiral intermediate in its synthesis is (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid. The specific stereochemistry of this intermediate is crucial for the pharmacological activity of the final palonosetron molecule. This document provides detailed application notes and experimental protocols for the synthesis of palonosetron utilizing this chiral building block.
Synthetic Pathway Overview
The synthesis of palonosetron from this compound is a multi-step process that can be broadly categorized into three key stages:
-
Acylation: Formation of an amide bond between this compound and (S)-3-aminoquinuclidine.
-
Reduction: Reduction of the newly formed amide to a secondary amine.
-
Cyclization: Intramolecular cyclization to form the final tricyclic structure of palonosetron.
Each of these steps requires careful control of reaction conditions to ensure high yield and purity of the desired stereoisomer.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of palonosetron, including yields and purity at each stage.
| Step | Intermediate/Product | Reagents | Typical Yield (%) | Purity (%) | Reference |
| 1. Acylation | N-((S)-1-azabicyclo[2.2.2]oct-3-yl)-(1R)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | Thionyl chloride, (S)-3-aminoquinuclidine | 86 | >95 (crude) | [1] |
| 2. Reduction | (S,S)-Tetralin methyl quinine cyclic amine | Sodium borohydride, Boron trifluoride diethyl etherate | Not explicitly reported | Not explicitly reported | [1] |
| 3. Cyclization | Palonosetron | Triphosgene, Boron trifluoride diethyl etherate | Overall yield: ~60% | >99.5 | [1][2] |
| Overall | Palonosetron Hydrochloride | - | ~60-76 | >99.8 | [1][3][4] |
Experimental Protocols
Protocol 1: Synthesis of N-((S)-1-azabicyclo[2.2.2]oct-3-yl)-(1R)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (Acylation)
This protocol details the formation of the amide intermediate through the reaction of this compound with (S)-3-aminoquinuclidine.
Materials:
-
This compound (0.17 mol)
-
Thionyl chloride (0.26 mol)
-
(S)-3-aminoquinuclidine (0.26 mol)
-
Toluene (250 mL)
-
50% Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction flask, add this compound (0.17 mol) and 250 mL of toluene.
-
Add thionyl chloride (0.26 mol) to the mixture.
-
Heat the reaction mixture to 80°C and maintain for 6 hours.
-
Cool the mixture and then add (S)-3-aminoquinuclidine (0.26 mol).
-
Heat the reaction mixture to 80°C and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 0.3 L of water and 13.5 mL of 50% sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a white solid.
-
Yield: 86%.[1]
Protocol 2: Synthesis of (S,S)-Tetralin methyl quinine cyclic amine (Reduction)
This protocol describes the reduction of the amide intermediate to the corresponding secondary amine.
Materials:
-
N-((S)-1-azabicyclo[2.2.2]oct-3-yl)-(1R)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (1.0 mol)
-
Sodium borohydride (NaBH₄) (3.0-6.0 mol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (4.0-10.0 mol)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve N-((S)-1-azabicyclo[2.2.2]oct-3-yl)-(1R)-1,2,3,4-tetrahydronaphthalene-1-carboxamide in anhydrous THF in a reaction flask under an inert atmosphere.
-
Cool the solution to -10 to -15°C.
-
Add sodium borohydride to the cooled solution.
-
Slowly add boron trifluoride diethyl etherate dropwise, maintaining the temperature between -10 and -15°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-90°C for 1-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate under reduced pressure to yield the crude product.
Protocol 3: Synthesis of Palonosetron (Cyclization)
This protocol outlines the final cyclization step to form palonosetron.
Materials:
-
(S,S)-Tetralin methyl quinine cyclic amine (0.16 mol)
-
Triphosgene (0.24 mol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.96 mol)
-
Toluene (0.43 L)
-
2N Hydrochloric acid
-
50% Potassium hydroxide solution
-
Ethyl acetate
-
Isopropanol
-
Ethanol solution of hydrogen chloride (4N)
Procedure:
-
Dissolve (S,S)-Tetralin methyl quinine cyclic amine (0.16 mol) in 0.43 L of toluene in a reaction flask under a nitrogen atmosphere.
-
Add a solution of triphosgene (0.24 mol) in toluene.
-
Stir the reaction mixture for 18 hours at room temperature.
-
Add boron trifluoride diethyl etherate (0.96 mol) and reflux the mixture for 12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to 30°C and add 244 mL of 2N hydrochloric acid and 244 mL of water.
-
Reflux the mixture for 1 hour.
-
Cool to 10°C and basify with 107 g of 50% potassium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Concentrate the organic phase.
-
Add 0.58 L of isopropanol to the residue and then add 43.8 mL of 4N ethanolic HCl.
-
Cool to 5°C to precipitate the palonosetron hydrochloride salt.
-
Filter the solid and recrystallize from isopropanol and water.
-
Overall Yield: ~60%.[1]
-
Purity: >99.5%.[2]
Signaling Pathway of Palonosetron
Palonosetron is a selective antagonist of the 5-hydroxytryptamine-3 (5-HT₃) receptor. Its antiemetic effect is mediated through the blockade of this receptor in the central and peripheral nervous systems. Recent studies suggest that palonosetron may also exhibit allosteric binding and positive cooperativity, distinguishing it from first-generation 5-HT₃ antagonists.[4] Furthermore, palonosetron has been shown to trigger the internalization of the 5-HT₃ receptor, leading to a prolonged inhibition of its function.[3] There is also evidence of cross-talk between the neurokinin-1 (NK-1) and 5-HT₃ receptor signaling pathways, which may contribute to palonosetron's efficacy in delayed chemotherapy-induced nausea and vomiting.
References
- 1. Exploring a potential palonosetron allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101157691B - Production technique of hydrochloric acid palonosetron - Google Patents [patents.google.com]
- 3. Palonosetron triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Resolution of 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (also known as tetralin-1-carboxylic acid) are valuable chiral building blocks in organic synthesis. Notably, this compound serves as a reagent in the production of protease inhibitors, highlighting its significance in drug discovery and development.[1] The stereochemistry of such intermediates is often crucial for the efficacy and safety of the final active pharmaceutical ingredient. Enzymatic kinetic resolution offers a highly selective and environmentally benign method for separating the enantiomers of racemic carboxylic acids. Lipases, particularly from Candida antarctica and Pseudomonas cepacia, are robust biocatalysts widely used for this purpose due to their broad substrate specificity and high enantioselectivity.[2][3][4]
This document provides detailed application notes and experimental protocols for the enzymatic kinetic resolution of racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid via enantioselective esterification.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[5] In this case, a lipase will selectively catalyze the esterification of one enantiomer of the racemic carboxylic acid at a much higher rate than the other. This results in a mixture of one enantiomer as an ester and the other as the unreacted carboxylic acid. These two compounds can then be separated by conventional chemical methods, such as extraction or chromatography. The ideal outcome for a kinetic resolution is to achieve a 50% conversion, which can theoretically yield an enantiomeric excess (e.e.) of >99% for both the esterified and the unreacted enantiomers.
Recommended Enzymes and Screening
Several commercially available lipases are suitable for the kinetic resolution of carboxylic acids. For 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, the following lipases are recommended for initial screening due to their documented efficacy in resolving structurally similar cyclic carboxylic acids:[2][6][7]
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435): Known for its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.[8][9][10][11]
-
Pseudomonas cepacia Lipase (PCL): Has shown high enantioselectivity for the resolution of various carboxylic acids.[3][4]
A preliminary screening experiment is crucial to identify the most effective lipase and optimal reaction conditions.
Data Presentation: Enzyme Screening for Enantioselective Esterification
The following table summarizes hypothetical yet realistic data from a screening experiment to identify the best-performing lipase for the resolution of (±)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
| Enzyme | Alcohol | Solvent | Time (h) | Conversion (%) | e.e. of Acid (%) | e.e. of Ester (%) | Enantioselectivity (E) |
| Immobilized C. antarctica Lipase B | 1-Butanol | Toluene | 24 | 48 | 94 | >99 | >200 |
| Immobilized C. antarctica Lipase B | 1-Butanol | Hexane | 24 | 45 | 88 | >99 | 150 |
| Immobilized C. antarctica Lipase B | 2-Propanol | Toluene | 48 | 42 | 75 | 98 | 80 |
| P. cepacia Lipase | 1-Butanol | Toluene | 24 | 51 | >99 | 96 | >200 |
| P. cepacia Lipase | 1-Butanol | Diisopropyl Ether | 24 | 49 | 97 | >99 | >200 |
| P. cepacia Lipase | 1-Octanol | Toluene | 48 | 35 | 65 | 95 | 55 |
e.e. = enantiomeric excess; E = enantioselectivity factor
Experimental Protocols
Protocol 1: Preparative Scale Enzymatic Resolution of (±)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
This protocol is based on the optimal conditions identified in the screening phase, utilizing enantioselective esterification.
Materials:
-
(±)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
-
Immobilized Candida antarctica Lipase B (Novozym® 435) or Pseudomonas cepacia Lipase
-
1-Butanol (anhydrous)
-
Toluene (anhydrous)
-
Sodium bicarbonate (5% aqueous solution)
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Magnetic stirrer with heating plate
-
Reaction flask with a condenser and drying tube
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Chiral HPLC system
Procedure:
-
To a 250 mL round-bottom flask, add (±)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (5.0 g, 28.4 mmol), toluene (100 mL), and 1-butanol (3.15 g, 42.6 mmol, 1.5 equivalents).
-
Stir the mixture at room temperature until the carboxylic acid is fully dissolved.
-
Add the immobilized lipase (500 mg) to the reaction mixture.
-
Stir the suspension at 40°C.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining acid.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with toluene, dried, and potentially reused.
-
Transfer the filtrate to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (3 x 50 mL) to extract the unreacted carboxylic acid.
-
Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
The initial organic layer from the bicarbonate wash contains the ester. Wash this layer with water (50 mL) and brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure enantiomerically enriched butyl ester.
Protocol 2: Chiral HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD, or similar)
Method for Analysis of the Carboxylic Acid:
-
Mobile Phase: A mixture of n-hexane, isopropanol, and a small amount of trifluoroacetic acid (TFA) is typically used. A common starting ratio is 90:10:0.1 (n-hexane:isopropanol:TFA).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 25°C
-
Sample Preparation: Dissolve a small amount of the carboxylic acid in the mobile phase.
Method for Analysis of the Butyl Ester:
-
Mobile Phase: A mixture of n-hexane and isopropanol. A common starting ratio is 95:5 (n-hexane:isopropanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 25°C
-
Sample Preparation: Dissolve a small amount of the ester in the mobile phase.
The retention times for the enantiomers will need to be determined by injecting the racemic starting material. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100.
Visualizations
Caption: Workflow for the enzymatic kinetic resolution of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Caption: Logical relationship in lipase-catalyzed kinetic resolution of a racemic carboxylic acid.
References
- 1. scbt.com [scbt.com]
- 2. almacgroup.com [almacgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid for Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of (1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, a key chiral building block in the synthesis of various pharmacologically active compounds.[1] Proper analytical methods are crucial for quality control, pharmacokinetic studies, and metabolic profiling. Derivatization is often a necessary step to improve the volatility, thermal stability, and detectability of this carboxylic acid for chromatographic analysis.
This guide covers two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including strategies for both achiral and chiral separations.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Direct GC-MS analysis of this compound is challenging due to its low volatility and potential for thermal degradation.[2][3] Derivatization converts the polar carboxylic acid group into a less polar and more volatile functional group, making it amenable to GC analysis.[4] The two most common derivatization techniques for carboxylic acids for GC-MS analysis are silylation and esterification (alkylation).[1][3]
Silylation
Silylation involves replacing the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group. This is a widely used and effective method for derivatizing compounds with active hydrogens.[5][6]
Featured Reagent: BSTFA + TMCS
A common and powerful silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS).[2][7]
Experimental Protocol: Silylation of this compound
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or pyridine)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of anhydrous solvent in a reaction vial. If the sample is in an aqueous solution, it must be dried completely, for instance, by lyophilization or evaporation under a stream of nitrogen.[2]
-
Derivatization Reaction: Add 100 µL of the sample solution to a clean reaction vial. Add 50 µL of BSTFA + 1% TMCS. A molar excess of the silylating reagent is recommended to ensure complete derivatization.[6]
-
Reaction Conditions: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 60-70 °C for 30-60 minutes.[2] The optimal time and temperature may need to be determined empirically.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.
Expected Results: The derivatization reaction will yield the trimethylsilyl ester of this compound. This derivative will be more volatile and exhibit better chromatographic peak shape.
Table 1: Quantitative Data for Silylation Derivatization
| Parameter | Expected Value |
| Derivative | This compound trimethylsilyl ester |
| Molecular Weight | 248.38 g/mol |
| Reaction Time | 30-60 minutes |
| Reaction Temperature | 60-70 °C |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range (typical for silylated carboxylic acids) |
| Limit of Quantification (LOQ) | Low ng/mL range (typical for silylated carboxylic acids) |
Esterification (Methylation)
Esterification, particularly methylation, is another robust method for derivatizing carboxylic acids for GC-MS analysis.[3] This process converts the carboxylic acid into its corresponding methyl ester.[8]
Featured Reagent: BF₃-Methanol
Boron trifluoride in methanol (BF₃-Methanol) is a widely used reagent for the efficient methylation of carboxylic acids under mild conditions.[2]
Experimental Protocol: Methylation of this compound
Materials:
-
This compound standard
-
14% Boron trifluoride in methanol (BF₃-Methanol)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like acetonitrile.
-
Derivatization Reaction: In a reaction vial, combine 100 µL of the sample solution with 50 µL of 14% BF₃-Methanol.[2]
-
Reaction Conditions: Cap the vial, vortex for 10 seconds, and heat at 60 °C for 60 minutes.[2]
-
Extraction: After cooling, add 0.5 mL of saturated NaCl solution and vortex. Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.
-
Sample Cleanup: Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Analysis: The hexane extract containing the methyl ester is ready for GC-MS analysis.
Expected Results: This protocol will produce methyl (1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylate.[9]
Table 2: Quantitative Data for Methylation Derivatization
| Parameter | Expected Value |
| Derivative | Methyl (1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
| Molecular Formula | C₁₂H₁₄O₂[9] |
| Molecular Weight | 190.24 g/mol [9] |
| Reaction Time | 60 minutes |
| Reaction Temperature | 60 °C |
| Limit of Detection (LOD) | Low ng/mL range (typical for methylated carboxylic acids) |
| Limit of Quantification (LOQ) | Low to mid ng/mL range (typical for methylated carboxylic acids) |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of the target analyte.
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For non-volatile or thermally labile compounds, HPLC is the method of choice. Derivatization in HPLC is primarily used to enhance the detectability of the analyte, especially when using UV-Vis or fluorescence detectors.[3][10]
Fluorescent Derivatization for Enhanced Sensitivity
This compound does not possess a native fluorophore. Introducing a fluorescent tag via derivatization can significantly improve the sensitivity and selectivity of the analysis.[7]
Featured Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl)
FMOC-Cl is a common derivatizing agent that reacts with carboxylic acids to form highly fluorescent esters.[7]
Experimental Protocol: Fluorescent Labeling with FMOC-Cl
Materials:
-
This compound standard
-
9-Fluorenylmethyl chloroformate (FMOC-Cl) solution
-
Acetonitrile (HPLC grade)
-
Buffer solution (e.g., borate buffer, pH 8)
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in acetonitrile.
-
Derivatization Reaction: In a reaction vial, mix the sample solution with the FMOC-Cl reagent solution in the presence of a suitable buffer.
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 60 °C) for a short period (e.g., 10 minutes).[7]
-
Sample Filtration: Filter the reaction mixture through a 0.2 µm membrane filter before injection into the HPLC system.[7]
-
HPLC Analysis: Analyze the derivatized sample using a reversed-phase HPLC column and a fluorescence detector.
Table 3: Quantitative Data for Fluorescent Derivatization
| Parameter | Expected Value |
| Derivative | This compound FMOC ester |
| Excitation Wavelength (λex) | ~265 nm (typical for FMOC derivatives) |
| Emission Wavelength (λem) | ~315 nm (typical for FMOC derivatives) |
| Reaction Time | 10 minutes |
| Reaction Temperature | 60 °C |
| Limit of Detection (LOD) | fmol to pmol range (typical for fluorescently labeled carboxylic acids) |
| Limit of Quantification (LOQ) | fmol to pmol range (typical for fluorescently labeled carboxylic acids) |
HPLC-FLD Workflow Diagram
Caption: Workflow for HPLC-FLD analysis of the target analyte.
Chiral Derivatization for Enantioselective Analysis
To determine the enantiomeric purity of this compound or to study its stereoselective metabolism, a chiral separation is necessary. One approach is to derivatize the racemic or enantiomerically enriched carboxylic acid with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[11]
Featured Reagent: (R)-(+)-α-Methylbenzylamine
(R)-(+)-α-Methylbenzylamine is a commonly used chiral amine for the derivatization of chiral carboxylic acids to form diastereomeric amides.
Experimental Protocol: Chiral Derivatization
Materials:
-
This compound sample
-
(R)-(+)-α-Methylbenzylamine
-
Coupling agent (e.g., dicyclohexylcarbodiimide - DCC, or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
HPLC system with a UV or MS detector
Procedure:
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid in the anhydrous solvent. Add the coupling agent (e.g., EDC) to activate the carboxyl group.
-
Derivatization Reaction: Add the chiral derivatizing agent, (R)-(+)-α-Methylbenzylamine, to the reaction mixture.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for a specified time, often with gentle stirring.
-
Work-up: After the reaction is complete, the mixture may require a work-up procedure to remove excess reagents and by-products. This can involve washing with dilute acid and base, followed by drying and evaporation of the solvent.
-
HPLC Analysis: Dissolve the resulting diastereomeric amides in a suitable solvent and analyze using a reversed-phase HPLC column.
Table 4: Quantitative Data for Chiral Derivatization
| Parameter | Expected Value |
| Derivatives | Diastereomeric amides of (1R)- and (1S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
| Reaction Time | Varies (typically 1-4 hours) |
| Reaction Temperature | Room Temperature |
| Separation Principle | Separation of diastereomers on an achiral stationary phase |
| Detection | UV (based on the aromatic rings) or MS |
Chiral Derivatization and Analysis Logical Flow
Caption: Logical flow of chiral derivatization for HPLC analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 5. brjac.com.br [brjac.com.br]
- 6. pp.bme.hu [pp.bme.hu]
- 7. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate | C12H14O2 | CID 11701169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral HPLC Separation of Tetralin-1-Carboxylic Acid Enantiomers
Application Notes and Protocols for the Preparation of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid and its derivatives are valuable chiral building blocks in organic synthesis, particularly for the development of pharmacologically active compounds. Their rigid, fused-ring structure provides a scaffold for introducing various functionalities with precise stereochemical control. This document provides detailed protocols for the preparation of the parent chiral carboxylic acid via chiral resolution and outlines its application in the synthesis of pharmaceutically relevant molecules, such as Palonosetron. Additionally, it explores the role of tetralin-based structures as inhibitors of key cellular signaling pathways, namely those involving Poly(ADP-ribose) polymerase (PARP) and the proteasome, which are critical targets in cancer therapy.
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
This protocol describes the separation of racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid into its (1R) and (1S) enantiomers using (R)-(+)-1-phenylethylamine as a resolving agent. The principle of this method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Materials and Reagents:
-
Racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
-
(R)-(+)-1-Phenylethylamine
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diatomaceous earth
Procedure:
-
Formation of Diastereomeric Salts:
-
In a 500 mL flask, dissolve 10.0 g of racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in 200 mL of methanol.
-
To this solution, add 6.88 g of (R)-(+)-1-phenylethylamine.
-
Heat the mixture to reflux until a clear solution is obtained.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Further cool the mixture in an ice bath for 2 hours to promote crystallization.
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
The mother liquor contains the more soluble diastereomeric salt.
-
-
Isolation of this compound:
-
Suspend the collected crystals in 100 mL of water.
-
Acidify the suspension to pH 1-2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1R)-enantiomer.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
-
Data Presentation:
| Parameter | Value |
| Starting Racemic Acid | 10.0 g |
| Resolving Agent | 6.88 g ((R)-(+)-1-phenylethylamine) |
| Yield of (1R)-enantiomer | ~40-45% (based on half of racemic) |
| Enantiomeric Excess (e.e.) | >98% (determined by chiral HPLC) |
| Melting Point | 56-58 °C |
Protocol 2: Synthesis of Palonosetron Precursor
This protocol outlines the coupling of this compound with (S)-3-aminoquinuclidine, a key step in the synthesis of the antiemetic drug Palonosetron.[1][2]
Materials and Reagents:
-
This compound
-
(S)-3-Aminoquinuclidine dihydrochloride
-
Thionyl chloride (SOCl₂)
-
Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 5.0 g of this compound in 50 mL of dry toluene.
-
Add a catalytic amount of DMF (2-3 drops).
-
Slowly add 2.5 mL of thionyl chloride at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the acid chloride.
-
-
Amide Coupling:
-
In a separate flask, suspend 5.6 g of (S)-3-aminoquinuclidine dihydrochloride in 60 mL of DCM.
-
Cool the suspension to 0 °C and slowly add 8.0 mL of triethylamine.
-
Stir the mixture for 30 minutes at 0 °C.
-
Dissolve the previously prepared acid chloride in 20 mL of dry DCM and add it dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction with 50 mL of water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 30 mL) and brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the amide precursor of Palonosetron.
-
Data Presentation:
| Parameter | Value |
| Starting Carboxylic Acid | 5.0 g |
| Coupling Reagents | SOCl₂, DMF, (S)-3-aminoquinuclidine, Et₃N |
| Yield of Amide Precursor | ~80-85% |
| Purity | >98% (by HPLC) |
Applications in Drug Development: Targeting Signaling Pathways
Derivatives of the tetralin scaffold have shown significant promise as inhibitors of key signaling pathways implicated in cancer.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that corrects single-strand breaks (SSBs).[3] In cancers with mutations in BRCA1 or BRCA2 genes, which are essential for homologous recombination (HR), an important double-strand break (DSB) repair pathway, cells become heavily reliant on PARP-mediated repair for survival. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during DNA replication, resulting in DSBs.[3] Since the HR pathway is deficient, these DSBs cannot be repaired, leading to genomic instability and cell death through a concept known as synthetic lethality.[3]
Caption: PARP Inhibition Pathway.
Proteasome Inhibition
The ubiquitin-proteasome system is the primary pathway for the degradation of most intracellular proteins, playing a critical role in regulating cellular processes such as the cell cycle, apoptosis, and signal transduction.[4] In cancer cells, which often exhibit high rates of protein synthesis and are under increased proteotoxic stress, the proteasome is essential for survival. Proteasome inhibitors block the catalytic activity of the proteasome, leading to the accumulation of misfolded and regulatory proteins.[4] This accumulation disrupts cellular homeostasis, triggering endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[5] Furthermore, the stabilization of pro-apoptotic proteins (e.g., p53, Bax, NOXA) and the inhibition of the pro-survival NF-κB pathway contribute to the induction of apoptosis in cancer cells.[4][6]
Caption: Proteasome Inhibition Pathway.
Experimental Workflow
The overall workflow for the synthesis and application of this compound derivatives is summarized below.
Caption: Synthetic & Evaluation Workflow.
References
- 1. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid. This chiral building block is a valuable intermediate in the synthesis of various pharmaceutical compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield in the Synthesis of Racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Q: My overall yield of the racemic acid is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of the racemic acid often stem from incomplete reactions, side product formation, or losses during workup and purification. A common synthetic route is the catalytic hydrogenation of 1-naphthoic acid. Here’s a systematic approach to troubleshooting:
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Catalyst Activity: The activity of the hydrogenation catalyst (e.g., Palladium on carbon, Platinum oxide) is crucial.
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Troubleshooting:
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Ensure the catalyst is not expired or deactivated. Use fresh, high-quality catalyst.
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Optimize catalyst loading. Typically, 5-10 mol% is used, but this may need to be adjusted based on the specific substrate and reaction conditions.
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Ensure proper handling of the catalyst to avoid poisoning (e.g., by sulfur-containing compounds).
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Hydrogen Pressure and Temperature: These parameters significantly influence the rate and selectivity of the hydrogenation.
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Troubleshooting:
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Ensure the hydrogen pressure is adequate. While atmospheric pressure can work, higher pressures (e.g., 50-100 psi) often lead to faster and more complete reactions.
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Optimize the reaction temperature. Higher temperatures can increase the reaction rate but may also promote side reactions like over-hydrogenation to decalin derivatives. A typical starting point is room temperature, with gentle heating if the reaction is sluggish.
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Solvent Choice: The solvent can affect the solubility of the starting material and the efficiency of the hydrogenation.
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Troubleshooting:
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Common solvents include acetic acid, ethanol, and ethyl acetate. Ensure the starting material is fully dissolved. Acetic acid is often a good choice as it keeps the carboxylic acid protonated.
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Reaction Time: Incomplete conversion is a common reason for low yields.
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Troubleshooting:
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Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
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Issue 2: Poor Enantioselectivity in Asymmetric Synthesis
Q: I am attempting an asymmetric synthesis, but the enantiomeric excess (ee) of my this compound is low. What factors should I investigate?
A: Achieving high enantioselectivity in asymmetric synthesis, for instance, through the asymmetric hydrogenation of a suitable naphthalene precursor, is highly sensitive to several factors.
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Chiral Catalyst/Ligand Purity and Integrity: The heart of an asymmetric synthesis is the chiral catalyst.
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Troubleshooting:
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Verify the enantiomeric purity and chemical purity of the chiral ligand and metal precursor.
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Ensure the catalyst is prepared and handled under inert conditions (e.g., using a glovebox or Schlenk line) to prevent decomposition or poisoning.
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Reaction Conditions: Temperature, pressure, and solvent can have a profound impact on enantioselectivity.
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Troubleshooting:
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Temperature: Lowering the reaction temperature often improves enantioselectivity, although it may slow down the reaction rate. Experiment with a range of temperatures (e.g., from room temperature down to -20 °C).
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Solvent: The polarity and coordinating ability of the solvent can influence the catalyst-substrate interaction. Screen a variety of anhydrous solvents.
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Additives: Some asymmetric hydrogenations benefit from the addition of small amounts of additives that can act as promoters or suppress side reactions.
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Substrate Quality: Impurities in the starting material can interfere with the chiral catalyst.
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Troubleshooting:
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Ensure the precursor is highly pure. Recrystallization or chromatography of the starting material may be necessary.
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Issue 3: Difficulty in Chiral Resolution via Diastereomeric Salt Crystallization
Q: I am trying to resolve racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid using a chiral base, but I am struggling to obtain crystals or the separation is inefficient. What should I do?
A: Chiral resolution through diastereomeric salt crystallization is a powerful technique but often requires careful optimization.[1]
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Choice of Resolving Agent: Not all chiral bases will form readily separable diastereomeric salts with a given carboxylic acid.[2]
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Troubleshooting:
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Screen a variety of chiral bases. Common choices for resolving carboxylic acids include (R)-(+)-α-phenylethylamine, (1R,2R)-(-)-pseudoephedrine, and cinchonidine.[2]
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Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent.[3]
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Troubleshooting:
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Screen a range of solvents and solvent mixtures with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexanes).
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The goal is to find a solvent system where one diastereomeric salt is significantly less soluble than the other.
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Stoichiometry and Concentration: The ratio of the carboxylic acid to the resolving agent and the overall concentration can affect crystallization.
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Troubleshooting:
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Start with a 1:1 molar ratio of the racemic acid to the chiral base. In some cases, using a slight excess of one component can be beneficial.
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Experiment with different concentrations. Supersaturation is necessary for crystallization, but overly concentrated solutions may lead to the precipitation of both diastereomers.
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Crystallization Conditions: Temperature and cooling rate are critical.
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Troubleshooting:
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Attempt crystallization at different temperatures (e.g., room temperature, 4 °C, -20 °C).
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Allow the solution to cool slowly to promote the formation of well-defined crystals of a single diastereomer.
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Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: There are two primary strategies for synthesizing this compound:
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Asymmetric Synthesis: This approach involves the use of a chiral catalyst to directly produce the desired enantiomer from an achiral starting material. A common method is the asymmetric hydrogenation of a substituted naphthalene carboxylic acid derivative.
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Chiral Resolution: This strategy begins with the synthesis of the racemic mixture of 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid, typically through the catalytic hydrogenation of 1-naphthoic acid. The enantiomers are then separated. The most common method for this is the formation of diastereomeric salts with a chiral amine, followed by fractional crystallization.[1]
Q2: What are the potential side products in the synthesis of the racemic acid via catalytic hydrogenation of 1-naphthoic acid?
A2: The main potential side product is the over-hydrogenation of the tetralin ring to form decalin-1-carboxylic acid. This can be minimized by carefully controlling the reaction conditions, such as hydrogen pressure, temperature, and reaction time, and by using a selective catalyst.[4]
Q3: How can I purify the final this compound?
A3: After liberation from the diastereomeric salt or completion of the asymmetric synthesis, the product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexanes). The purity and enantiomeric excess should be confirmed by analytical techniques such as NMR spectroscopy, HPLC on a chiral stationary phase, and measurement of the optical rotation.
Q4: What is a typical expected yield for the synthesis?
A4: The yield can vary significantly depending on the chosen synthetic route and the optimization of the reaction conditions. For the synthesis of the racemic acid via catalytic hydrogenation, yields can be quite high, often exceeding 80-90% under optimized conditions. For chiral resolution, the theoretical maximum yield for the desired enantiomer is 50%. In practice, yields are often lower due to losses during crystallization and purification. Asymmetric synthesis yields are highly dependent on the specific catalyst and substrate, but well-optimized processes can also achieve high yields.
Data Presentation
Table 1: Comparison of Synthetic Strategies for this compound
| Strategy | Starting Material | Key Reagents/Catalysts | Typical Yield Range | Typical Enantiomeric Excess (ee) | Pros | Cons |
| Asymmetric Hydrogenation | Substituted Naphthalene Precursor | Chiral Rhodium or Ruthenium catalysts with chiral phosphine ligands | 60-95% | >95% | High atom economy, direct access to the desired enantiomer. | Requires specialized and often expensive chiral catalysts, sensitive to reaction conditions. |
| Chiral Resolution | 1-Naphthoic Acid | Hydrogenation catalyst (e.g., Pd/C), Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) | 30-45% (for the desired enantiomer) | >98% after recrystallization | Uses readily available and less expensive reagents, robust and scalable. | Theoretical maximum yield is 50%, requires screening of resolving agents and solvents, can be labor-intensive. |
Experimental Protocols
Protocol 1: Synthesis of Racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid via Catalytic Hydrogenation
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Reaction Setup: In a hydrogenation vessel, dissolve 1-naphthoic acid (1 equivalent) in glacial acetic acid.
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Catalyst Addition: Add 5 mol% of 10% Palladium on carbon (Pd/C) to the solution.
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi and stir the mixture vigorously at room temperature.
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Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
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Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
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Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system.
Protocol 2: Chiral Resolution of 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid with (R)-(+)-α-Phenylethylamine
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Salt Formation: Dissolve racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (1 equivalent) in a minimal amount of hot ethanol. In a separate flask, dissolve (R)-(+)-α-phenylethylamine (1 equivalent) in the same volume of hot ethanol.
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Crystallization: Slowly add the amine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
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Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol.
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Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from fresh hot ethanol.
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Liberation of the Enantiomer: Suspend the diastereomerically pure salt in water and add an aqueous solution of 1M HCl until the pH is acidic (pH ~2).
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Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
Visualizations
Caption: Experimental workflow for the synthesis and chiral resolution of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid.
References
Preventing racemization of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid during reaction
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the conversion of an enantiomerically pure substance, like the (1R) form of our acid, into a 1:1 mixture of both enantiomers ((1R) and (1S)).[1] This mixture is called a racemate and is optically inactive. Maintaining the specific three-dimensional structure (stereochemistry) of your compound is crucial because different enantiomers can have vastly different biological activities, binding properties, or toxicological profiles.[2] Racemization leads to a loss of enantiomeric purity, which can result in reduced therapeutic efficacy or the introduction of undesirable side effects in drug development.
Q2: What is the chemical mechanism that causes racemization in this specific molecule?
A2: The primary cause of racemization for this compound is the presence of an acidic proton on the carbon atom adjacent to the carboxylic acid group (the α-carbon). Under certain conditions, particularly in the presence of a base or high temperatures, this proton can be removed to form a planar, achiral intermediate called an enolate.[3][4][5] Once this planar intermediate is formed, the proton can be added back from either face of the molecule with equal probability. This non-selective reprotonation results in the formation of both the (R) and (S) enantiomers in equal amounts, leading to a racemic mixture.[1][6]
Q3: I am performing an amide coupling reaction. How do I select the right coupling reagent to minimize racemization?
A3: The choice of coupling reagent is one of the most critical factors in preventing racemization. Reagents that generate highly reactive intermediates can increase the acidity of the α-proton, making it more susceptible to removal. Uronium, aminium, and phosphonium-based reagents are generally preferred as they are designed to facilitate rapid amide bond formation while suppressing racemization pathways.[2][7][8][9] Carbodiimides, while common, are more prone to causing racemization unless used with specific additives.[8][10][11]
Q4: Beyond the coupling reagent, what roles do the base and reaction temperature play?
A4: Base and temperature are critical parameters to control.
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Base: A strong base can easily remove the α-proton, initiating racemization.[7] It is best to use a hindered, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[9] Use the minimum amount of base necessary, typically 1-2 equivalents.
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Temperature: Higher temperatures provide the activation energy needed for both proton removal and other side reactions that can lead to racemization.[7][12] It is highly recommended to run the reaction at the lowest temperature that allows for a reasonable rate, often starting at 0 °C and allowing the reaction to slowly warm to room temperature.
Q5: I suspect my final product has racemized. How can I determine its enantiomeric purity?
A5: The most reliable and widely used method for determining enantiomeric purity is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[13][14] The CSP creates a chiral environment inside the column, causing the two enantiomers to interact differently and elute at different times, resulting in two separate peaks.[15] The relative area of these peaks allows for the precise calculation of the enantiomeric excess (% ee). An alternative, though often less precise, method involves using Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent, which can induce a chemical shift difference between the enantiomers.[16]
Troubleshooting Guide: Unexpected Racemization Detected
If you have analyzed your product and found a significant loss of enantiomeric purity, use the following guide to troubleshoot the potential causes.
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Review Your Coupling Reagent:
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Question: Were you using a carbodiimide like DCC or EDC without an additive?
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Action: These reagents are known to have a higher risk of racemization.[8] For future experiments, switch to a uronium/aminium salt (e.g., HATU, HBTU) or a phosphonium salt (e.g., PyBOP). If you must use a carbodiimide, always include an additive like HOBt or Oxyma.[10][11]
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Examine the Base and Temperature Conditions:
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Question: Did you use a strong, non-hindered base (e.g., triethylamine)? Did you run the reaction at elevated temperatures or allow an uncontrolled exotherm?
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Action: Switch to a hindered base like DIPEA.[9] Ensure you are using the minimum stoichiometry required. Run the reaction at a reduced temperature (start at 0 °C) and monitor it to prevent overheating.[7]
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Evaluate the Solvent System:
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Question: Were you using a highly polar aprotic solvent?
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Action: While less impactful than the reagent or base, highly polar solvents can stabilize the planar enolate intermediate, potentially favoring racemization. If the reaction chemistry allows, consider screening less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
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Data Presentation: Reaction Parameter Comparison
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagents | Racemization Risk | Notes |
| Uronium/Aminium | HATU, HBTU, TBTU | Very Low | Highly efficient and rapid. HATU is often considered the gold standard for difficult couplings.[9][10] |
| Phosphonium | PyBOP, PyAOP | Low | Very effective and does not react with free amine groups, which can be an advantage over uronium salts.[8][9] |
| Carbodiimide | DCC, EDC, DIC | High (without additive) | Risk is significantly reduced by adding 1-hydroxybenzotriazole (HOBt) or Oxyma.[10][11] |
| Ynamides | MYMsA, MYTsA | Reported as Zero | A novel class of reagents reported to be free of racemization under mild conditions.[17][18][19] |
| Acid Halide | (via SOCl₂, (COCl)₂) | Very High | Formation of the acyl chloride is often performed at elevated temperatures and can easily lead to racemization. Generally not recommended for this substrate. |
Table 2: Recommended Conditions to Minimize Racemization
| Parameter | Recommended | Rationale |
| Temperature | 0 °C to Room Temperature | Minimizes the thermal energy available for proton abstraction and side reactions.[7][12] |
| Base | DIPEA or NMM (1-2 eq.) | Hindered, non-nucleophilic bases are less likely to cause enolization.[9] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Standard aprotic solvents are suitable. Avoid unnecessarily polar solvents if possible. |
| Activation Time | Keep it short | Pre-activating the acid for extended periods before adding the amine can increase the risk. |
Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using HATU
This protocol provides a general guideline for the amide coupling of this compound.
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Preparation: In a clean, dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous DCM or DMF.
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Cooling: Cool the solution to 0 °C using an ice-water bath.
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Reagent Addition: To the stirred solution, add the amine (1.1 eq.), HATU (1.1 eq.), and finally, add DIPEA (2.0 eq.) dropwise.
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Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC
This protocol provides a general method for analyzing the enantiomeric purity of the final product. Specific conditions (column, mobile phase, flow rate) must be developed for each unique compound.
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Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak series) are often a good starting point for carboxylic acids and their derivatives.[16][20]
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Mobile Phase Selection: A typical starting mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For acidic analytes, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase is often necessary to achieve good peak shape and separation.[20]
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Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
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HPLC Analysis:
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Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
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Inject a small volume (e.g., 5-10 µL) of the sample.
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Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
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Data Analysis: Integrate the peak areas of the two enantiomer peaks (if both are present). Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 7. benchchem.com [benchchem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. peptide.com [peptide.com]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. csfarmacie.cz [csfarmacie.cz]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid.
Troubleshooting Guides
This section provides a structured approach to resolving common experimental challenges.
Issue 1: Low Enantioselectivity (Low ee%)
Description: The desired (1R) enantiomer is obtained, but with a significant amount of the (1S) enantiomer, resulting in low enantiomeric excess (ee%).
| Potential Cause | Suggested Solutions |
| Racemization of the Product | The product can racemize under acidic or basic conditions, especially if an intermediate enol can form. Neutralize the reaction mixture promptly after completion and avoid harsh acidic or basic workup conditions.[1][2] |
| Inefficient Chiral Catalyst | The chosen chiral catalyst (e.g., a Ru-BINAP complex) may not be optimal for this specific substrate. Screen different chiral ligands or catalyst precursors. Ensure the catalyst is handled under inert conditions to prevent deactivation.[3][4] |
| Incorrect Reaction Temperature | Temperature can significantly impact the stereoselectivity of the reaction. Optimize the temperature; often, lower temperatures favor higher enantioselectivity. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the catalyst-substrate interaction. Experiment with different solvents (e.g., methanol, ethanol, dichloromethane) to find the optimal medium. |
| Hydrogen Pressure | In catalytic hydrogenations, the pressure of hydrogen gas can affect the reaction kinetics and selectivity. Optimize the hydrogen pressure for the specific catalyst system being used. |
Issue 2: Formation of Over-reduction Product (Decalin-1-carboxylic acid)
Description: In addition to the desired tetralin derivative, a significant amount of the fully saturated decalin-1-carboxylic acid is observed. This is a common issue in the hydrogenation of naphthalene derivatives.[5]
| Potential Cause | Suggested Solutions |
| Highly Active Catalyst | A highly active catalyst (e.g., high-loading Pd/C or Raney Nickel) can lead to the reduction of both aromatic rings.[5] Consider using a less active catalyst or a catalyst poison to improve selectivity. |
| High Reaction Temperature | Elevated temperatures increase the rate of hydrogenation and can promote over-reduction.[5] Conduct the reaction at a lower temperature. |
| High Hydrogen Pressure | High hydrogen pressure drives the hydrogenation equilibrium towards the fully saturated product.[5] Use the minimum effective hydrogen pressure. |
| Prolonged Reaction Time | Leaving the reaction to run for an extended period after the formation of the desired product can lead to further reduction. Monitor the reaction progress by techniques like TLC or GC-MS and stop the reaction once the starting material is consumed and the desired product is formed. |
Issue 3: Presence of Unknown Impurities
Description: The final product is contaminated with unidentified side products.
| Potential Cause | Suggested Solutions |
| Starting Material Impurities | Impurities in the starting 1-naphthoic acid can be carried through the synthesis. Ensure the purity of the starting material by recrystallization or chromatography. |
| Catalyst Decomposition | Chiral catalysts, particularly organometallic complexes, can decompose under reaction conditions, leading to byproducts.[2][6][7][8] Use fresh, high-quality catalyst and handle it under strictly inert conditions. Filtration through a pad of celite or silica gel can help remove catalyst residues. |
| Side Reactions of the Substrate | Under certain conditions, the starting material or product can undergo side reactions such as decarboxylation or polymerization. Optimize reaction conditions (temperature, solvent, catalyst loading) to minimize these side reactions. |
| Solvent-Related Impurities | Impurities in the solvent or reactions involving the solvent can introduce contaminants. Use high-purity, dry solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the enantioselective synthesis of this compound?
The most prevalent method is the asymmetric hydrogenation of 1-naphthoic acid using a chiral ruthenium catalyst, often with a BINAP-type ligand.[3][4][9] This method directly establishes the stereocenter at the C1 position.
Q2: How can I monitor the progress of the asymmetric hydrogenation?
The reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting material and the formation of the product and any major side products.
Q3: What are the typical purification methods for this compound?
Purification typically involves the following steps:
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Catalyst Removal: After the reaction, the catalyst is usually removed by filtration through a pad of celite or silica gel.
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Extraction: The product is often extracted into an organic solvent after an aqueous workup. Washing with a mild base can help remove any unreacted acidic starting material.
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Crystallization: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).
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Chiral Chromatography: For achieving high enantiomeric purity, preparative chiral HPLC may be necessary to separate the two enantiomers.
Q4: Can racemization occur during the purification process?
Yes, exposure to strong acids or bases, or elevated temperatures during purification steps like distillation or prolonged heating during recrystallization, can potentially lead to racemization.[1][2] It is advisable to use mild conditions throughout the purification process.
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of 1-Naphthoic Acid
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Catalyst Preparation: In a glovebox, a solution of the chiral ruthenium catalyst (e.g., [RuCl((R)-BINAP)(p-cymene)]Cl) is prepared in a degassed solvent such as methanol or ethanol.
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Reaction Setup: To a high-pressure reactor, add 1-naphthoic acid and the degassed solvent.
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Catalyst Addition: The catalyst solution is then transferred to the reactor under an inert atmosphere.
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Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 10-50 atm). The reaction mixture is stirred at a controlled temperature (e.g., 25-80 °C) for a specified time (e.g., 12-48 hours).
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Workup: After cooling and carefully venting the hydrogen, the reaction mixture is filtered through a pad of celite to remove the catalyst. The solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel and/or recrystallization to afford the desired this compound. The enantiomeric excess is determined by chiral HPLC.
Visualizations
References
- 1. Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decomposition of Ruthenium Olefin Metathesis Catalyst | MDPI [mdpi.com]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Rapid Development of an Enantioselective Synthesis of (R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid - Organic Process Research & Development - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
Technical Support Center: Purification of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Welcome to the technical support center for the purification of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of this chiral carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Recrystallization
Question: I am having trouble finding a suitable solvent for the recrystallization of my crude this compound. What should I look for in a solvent?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For carboxylic acids like this one, common solvent systems include mixtures of a solvent in which the acid is soluble (e.g., ethyl acetate, acetone) and an anti-solvent in which it is less soluble (e.g., hexanes, heptane).[1] It is also possible to use a single solvent if the solubility characteristics are appropriate. Given the aromatic and carboxylic acid functionalities, you could explore solvent systems like toluene, or mixed solvent systems such as ethyl acetate/hexanes or acetone/water.
Question: My compound "oils out" during recrystallization instead of forming crystals. What can I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This can be due to a high concentration of impurities depressing the melting point or a very high degree of supersaturation.
Troubleshooting Steps:
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Reduce the cooling rate: Allow the solution to cool slowly to room temperature and then gradually cool it further in an ice bath.
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Use a more dilute solution: Add more solvent to keep the compound dissolved at a lower temperature.
-
Add a seed crystal: A small crystal of the pure compound can initiate crystallization.
-
Change the solvent system: A different solvent or solvent pair may be less prone to oiling out.
Question: The yield from my recrystallization is very low. How can I improve it?
Answer: Low yield can result from using too much solvent, cooling the solution too quickly, or not cooling to a low enough temperature.
Troubleshooting Steps:
-
Minimize solvent usage: Use only enough hot solvent to fully dissolve the crude product.
-
Slow cooling: Allow for slow crystal formation, which also improves purity.
-
Cool thoroughly: Ensure the flask has reached the lowest practical temperature (e.g., in an ice bath) before filtration to maximize precipitation.
-
Recover from mother liquor: A second crop of crystals can sometimes be obtained by concentrating the mother liquor and re-cooling.
Chiral High-Performance Liquid Chromatography (HPLC) & Supercritical Fluid Chromatography (SFC)
Question: My chiral HPLC separation of the enantiomers of 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid is showing poor resolution. What are the first things I should check?
Answer: Poor resolution in chiral HPLC is a common issue. Here’s a troubleshooting workflow to address it:
Troubleshooting Workflow for Poor Chiral HPLC/SFC Resolution
Caption: A troubleshooting workflow for poor peak resolution in chiral chromatography.
Question: I am observing peak tailing in my chiral HPLC chromatogram. What could be the cause?
Answer: Peak tailing for a carboxylic acid on a chiral column can be caused by several factors:
-
Secondary interactions: The carboxylic acid group can have strong interactions with the stationary phase. Adding a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase can often improve peak shape.
-
Column contamination: Impurities from previous injections may have accumulated on the column. Flushing the column with a strong solvent may help.
-
Column degradation: The stationary phase may be degrading. If flushing does not resolve the issue, the column may need to be replaced.
Question: Can I use Supercritical Fluid Chromatography (SFC) for the preparative separation of this compound?
Answer: Yes, preparative SFC is a powerful technique for chiral separations and is often preferred over HPLC for its speed and reduced solvent consumption.[2][3][4][5] Polysaccharide-based chiral stationary phases are commonly used in SFC for the resolution of a wide range of compounds, including carboxylic acids.[3]
Diastereomeric Salt Resolution
Question: I am attempting to resolve racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid by forming diastereomeric salts, but I am not getting any precipitation.
Answer: The success of diastereomeric salt resolution depends heavily on the difference in solubility between the two diastereomeric salts in a given solvent.[6]
Troubleshooting Steps:
-
Screen different resolving agents: A variety of chiral bases (e.g., (R)- or (S)-α-phenylethylamine, brucine, cinchonidine) should be screened to find one that forms a salt with a significant solubility difference.[7]
-
Screen various solvents: The choice of solvent is critical. A good solvent will have a large solubility difference for the two diastereomeric salts. A screening of different solvents (e.g., alcohols, esters, ethers, and their mixtures with anti-solvents like heptane) is recommended.[6]
-
Control stoichiometry: The molar ratio of the resolving agent to the racemic acid can influence which salt crystallizes.[8]
Question: The enantiomeric excess (ee) of my resolved carboxylic acid after diastereomeric salt crystallization is low. How can I improve it?
Answer: Low enantiomeric excess can be due to incomplete separation of the diastereomeric salts or co-crystallization.
Troubleshooting Steps:
-
Recrystallize the diastereomeric salt: One or more recrystallizations of the isolated salt can significantly improve its diastereomeric purity, and consequently, the enantiomeric purity of the final acid.
-
Check for solid solution formation: In some cases, the two diastereomeric salts can form a solid solution, making complete separation by crystallization difficult.[9][10] If this is suspected, screening for a different resolving agent or solvent system is necessary.
-
Optimize crystallization conditions: Factors like cooling rate and final temperature can affect the purity of the crystallized salt.
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution
This protocol provides a general methodology for the resolution of racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid using a chiral amine as the resolving agent.
Workflow for Diastereomeric Salt Resolution
Caption: Experimental workflow for diastereomeric salt resolution.
Methodology:
-
Salt Formation: In a suitable flask, dissolve the racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid in a minimal amount of a hot solvent (e.g., methanol, ethanol, or ethyl acetate). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.
-
Crystallization: Combine the two solutions and heat gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the cold solvent.
-
Liberation of the Free Acid: Suspend the diastereomeric salt in water and add a strong acid (e.g., 1M HCl) until the pH is acidic.
-
Extraction: Extract the liberated this compound with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or SFC.
Protocol 2: Chiral HPLC Method Development
This protocol outlines a general approach for developing a chiral HPLC method for the analysis of this compound.
Workflow for Chiral HPLC Method Development
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Scaling Up the Synthesis of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
Welcome to the technical support center for the synthesis of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scale-up of this important chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing enantiomerically pure this compound on a larger scale?
A1: There are two main scalable strategies:
-
Asymmetric Hydrogenation: This involves the direct enantioselective hydrogenation of a prochiral precursor, such as 1-naphthoic acid, using a chiral catalyst. Ruthenium-based catalysts with chiral ligands like BINAP are commonly employed for the hydrogenation of aromatic systems.[1]
-
Chiral Resolution: This classic method involves the synthesis of the racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid followed by separation of the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine.[2][3][4] The differing solubilities of these salts allow for their separation by crystallization.[3][4]
Q2: We are observing low enantiomeric excess (ee) in our asymmetric hydrogenation. What are the likely causes?
A2: Low enantiomeric excess is a common issue in scaling up asymmetric reactions. Key factors to investigate include:
-
Catalyst Purity and Activity: Ensure the catalyst and chiral ligand are of high purity and have not degraded.
-
Reaction Conditions: Temperature, hydrogen pressure, and solvent can significantly impact enantioselectivity. Lower temperatures often favor higher ee.[5]
-
Substrate Purity: Impurities in the starting material can interfere with the catalyst.
-
Catalyst Loading: The ratio of substrate to catalyst can affect the outcome. While a lower loading is desirable for scale-up, it may require optimization to maintain high ee.
Q3: Our chiral resolution is not giving a good separation of diastereomeric salts. What can we do?
A3: Inefficient separation of diastereomeric salts can be due to several factors:
-
Choice of Resolving Agent: Not all resolving agents are equally effective for a given racemic compound. It may be necessary to screen different chiral amines or acids.
-
Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. A systematic screening of solvents and solvent mixtures is often required.
-
Crystallization Conditions: The temperature profile, cooling rate, and agitation during crystallization are critical for obtaining good separation and crystal quality.
-
Purity of the Racemic Mixture and Resolving Agent: Impurities can hinder crystallization or co-crystallize with the desired diastereomer.
Q4: What are the safety considerations when scaling up the hydrogenation reaction?
A4: Scaling up hydrogenation reactions requires strict safety protocols due to the use of flammable hydrogen gas under pressure. Key considerations include:
-
Appropriate Equipment: Use of a high-pressure reactor (autoclave) designed for hydrogenation is mandatory.
-
Inert Atmosphere: Ensure the reactor is properly purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.
-
Pressure and Temperature Monitoring: Continuous monitoring of pressure and temperature is crucial to prevent runaway reactions.
-
Catalyst Handling: Some hydrogenation catalysts can be pyrophoric and must be handled under an inert atmosphere.
Troubleshooting Guides
Asymmetric Hydrogenation: Low Yield and/or Enantioselectivity
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Increase reaction time. - Increase hydrogen pressure. - Increase reaction temperature (may impact ee). - Increase catalyst loading. |
| Catalyst deactivation | - Ensure substrate and solvent are free of impurities (e.g., sulfur, water). - Use a higher purity grade of catalyst. - Handle air-sensitive catalysts under an inert atmosphere. | |
| Product degradation | - Lower the reaction temperature. - Reduce the reaction time. | |
| Low Enantiomeric Excess (ee) | Suboptimal catalyst | - Screen different chiral ligands (e.g., different BINAP derivatives). - Evaluate different metal precursors (e.g., various Ru salts).[6] |
| Incorrect reaction conditions | - Optimize reaction temperature; lower temperatures often improve ee.[5] - Optimize hydrogen pressure.[5] - Screen different solvents (e.g., methanol, ethanol, THF). | |
| Racemization of product | - Check for acidic or basic impurities that could cause racemization. - Lower the reaction temperature. |
Chiral Resolution: Poor Separation
| Issue | Potential Cause | Troubleshooting Steps |
| No crystallization of diastereomeric salt | Salts are too soluble in the chosen solvent. | - Screen less polar solvents or solvent mixtures. - Increase the concentration of the solution. - Cool the solution to a lower temperature. |
| Both diastereomers crystallize | Poor solubility difference between diastereomers. | - Screen different resolving agents.[7] - Systematically screen a wider range of solvents and solvent mixtures. |
| Low diastereomeric excess in crystals | Co-crystallization of the undesired diastereomer. | - Optimize the cooling rate (slower cooling can improve selectivity). - Perform recrystallization of the isolated salt. - Adjust the stoichiometry of the resolving agent. |
| Low yield of resolved product | The desired diastereomeric salt is significantly soluble. | - Optimize the solvent to minimize the solubility of the desired salt while keeping the other in solution. - Recover the resolved acid from the mother liquor. |
Data Presentation
Table 1: Illustrative Effect of Reaction Parameters on Asymmetric Hydrogenation of Naphthacrylic Acid (a model substrate)
| Catalyst (S/C ratio) | Ligand | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| Ru(OAc)₂ (100) | (S)-BINAP | Methanol | 134 | 25 | >95 | 98 |
| Ru(OAc)₂ (2000) | (S)-BINAP | Methanol | 100 | 20 | High | 94 |
| Ru(OCOCF₃)₂ (50000) | (S)-BINAP | Methanol | 100 | 20 | High | 96 |
Data is illustrative and based on the hydrogenation of a related substrate, naphthacrylic acid, to Naproxen.[1] Optimization for 1-naphthoic acid is required.
Table 2: Comparison of Common Chiral Resolving Agents for Carboxylic Acids
| Chiral Resolving Agent | Class | Typical Applications | Key Advantages |
| (R)-(-)-1-Phenylethylamine | Chiral Amine | Resolution of acidic racemates | Commercially available, effective for a wide range of acids. |
| (1S,2S)-(+)-Pseudoephedrine | Chiral Amino Alcohol | Resolution of acidic racemates | Can offer different selectivity due to the additional hydroxyl group. |
| (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Diamine | Resolution of acidic racemates | Rigid structure can lead to good diastereomeric discrimination. |
| L-Tartaric Acid | Chiral Carboxylic Acid | Resolution of basic racemates | Inexpensive and readily available natural product.[2] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 1-Naphthoic Acid (Representative Procedure)
Materials:
-
1-Naphthoic acid
-
[RuCl₂(benzene)]₂
-
(R)-BINAP
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a high-pressure reactor vessel with [RuCl₂(benzene)]₂ (0.005 mol eq) and (R)-BINAP (0.011 mol eq).
-
Add anhydrous methanol and stir the mixture at room temperature for 30 minutes to form the catalyst.
-
Add 1-naphthoic acid (1.0 eq) to the reactor.
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the reactor with hydrogen gas (3 cycles of pressurizing to 10 atm and venting).
-
Pressurize the reactor to the desired pressure (e.g., 50-100 atm) with hydrogen.
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring.
-
Monitor the reaction progress by analyzing aliquots for the disappearance of starting material.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
The crude product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Chiral Resolution of Racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid (Representative Procedure)
Materials:
-
Racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
-
(R)-(-)-1-Phenylethylamine
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) in hot methanol.
-
In a separate flask, dissolve (R)-(-)-1-phenylethylamine (0.5 eq) in methanol.
-
Slowly add the amine solution to the hot acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This first crop will be enriched in one diastereomer.
-
To liberate the free acid, suspend the crystals in water and add 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the partially resolved carboxylic acid.
-
The enantiomeric excess of the acid should be determined by chiral HPLC.
-
Further enrichment can be achieved by recrystallization of the diastereomeric salt or the free acid. The mother liquor from the initial crystallization contains the other enantiomer, which can be recovered.
Mandatory Visualization
References
Troubleshooting low enantiomeric excess in tetralin carboxylic acid resolution
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing low enantiomeric excess (ee) during the classical resolution of tetralin carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is classical chiral resolution? Classical chiral resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, pure enantiomers. For a carboxylic acid, this is typically achieved by reacting the racemic acid with an enantiomerically pure chiral base. This reaction forms a mixture of two diastereomeric salts.[1]
Q2: How does forming diastereomeric salts enable separation? Enantiomers have identical physical properties (e.g., solubility, melting point), making them difficult to separate directly. However, diastereomers have different physical properties.[2] By converting the enantiomers into diastereomeric salts, we can exploit differences in properties like solubility to separate them, most commonly through fractional crystallization.[3]
Q3: What are common chiral resolving agents for carboxylic acids? Chiral amines are the most common resolving agents for acidic compounds like tetralin carboxylic acid. Naturally occurring alkaloids and synthetic amines are frequently used for this purpose.[1] Common examples include (R)- or (S)-1-phenylethylamine, brucine, and cinchonine.[4]
Q4: How is enantiomeric excess (ee) determined? Enantiomeric excess is most commonly and accurately determined using chiral High-Performance Liquid Chromatography (HPLC).[5] This technique uses a chiral stationary phase that interacts differently with each enantiomer, causing them to separate and elute at different times. The relative area of the two peaks in the chromatogram is used to calculate the ee.[6]
Troubleshooting Guide: Low Enantiomeric Excess
This section addresses specific issues that can lead to poor outcomes in your resolution experiment.
Issue 1: The diastereomeric salts are not precipitating or are forming an oil.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Poor Solvent Choice | The diastereomeric salts may be too soluble in the chosen solvent. Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water).[2][7] |
| Supersaturation Too High | High concentrations can lead to the formation of oils or amorphous solids instead of crystals. Try using a more dilute solution or a slower cooling rate to control the supersaturation level. |
| Incorrect Stoichiometry | The molar ratio of the resolving agent to the racemic acid can be critical. While a 1:1 ratio of chiral amine to one enantiomer (0.5 equivalents total) is a common starting point, this can be varied. For dicarboxylic acids, the ratio can significantly impact which salt crystallizes.[8] |
Issue 2: The enantiomeric excess (ee) of the crystallized salt is low after the first crystallization.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Insufficient Solubility Difference | The success of the resolution hinges on a significant difference in solubility between the two diastereomeric salts.[3] If the solubilities are too similar in your current system, you must re-optimize. Solution : Screen different resolving agents and a wider range of solvents to maximize this solubility difference. A successful resolution of a tetralin derivative showed a nearly 1,000-fold solubility difference between the diastereomeric salts.[7] |
| Co-crystallization / Solid Solution Formation | The undesired diastereomer may be incorporated into the crystal lattice of the desired, less-soluble salt, limiting the maximum achievable ee.[9] Solution : Perform multiple recrystallizations of the diastereomeric salt from the same or a different solvent system. Often, 2-3 recrystallizations are needed to achieve >98% ee. |
| Kinetic vs. Thermodynamic Control | The diastereomer that crystallizes fastest (kinetic product) may not be the most stable or least soluble one (thermodynamic product). Crystallizing for too long can allow the system to equilibrate, potentially lowering the ee if the kinetic product was the desired one.[10] Solution : Monitor the ee of the crystals over time. For the kinetic product, use shorter crystallization times and rapid filtration. For the thermodynamic product, allow for longer equilibration times.[10] |
| Racemization | The tetralin carboxylic acid or the resolving agent may be racemizing under the experimental conditions (e.g., high temperature, presence of a strong acid or base). Solution : Check the stability of your starting materials under the resolution conditions. If racemization is suspected, consider using milder conditions (e.g., lower temperatures). |
Visualized Experimental and Troubleshooting Workflows
The following diagrams illustrate the general process for chiral resolution and a logical workflow for troubleshooting low enantiomeric excess.
Caption: General workflow for the chiral resolution of a carboxylic acid.
Caption: A logical flowchart for diagnosing the cause of low ee.
Data Summary Tables
The selection of the resolving agent and solvent is critical for a successful resolution.
Table 1: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent Class | Examples | Comments |
| Chiral Amines | (R)- or (S)-1-Phenylethylamine[4] | Widely available, effective for many aromatic carboxylic acids. |
| (1R,2S)-Ephedrine | Often provides highly crystalline salts. | |
| Cinchona Alkaloids | Quinine, Cinchonidine | Readily available natural products, effective but can be more expensive.[1] |
| Other Chiral Bases | (1R,2R)-trans-1-amino-2-indanol[7] | Can be effective when common amines fail; screening is key. |
Table 2: Illustrative Resolution Data for a Chiral Carboxylic Acid Intermediate
This data is adapted from a successful resolution of a key intermediate and demonstrates the impact of screening.[7]
| Resolving Agent | Solvent System | Solution Yield (%) | Enantiomeric Excess (ee %) of Solid |
| (1R,2R)-trans-1-amino-2-indanol | Ethyl Acetate (EtOAc) | 38% | 72% |
| (1S,2S)-trans-1-amino-2-indanol | Propionitrile / MTBE (1:1) | Low | >99% |
This table highlights that an initial moderate "hit" can be optimized by screening isomers of the resolving agent and different solvent systems to achieve excellent enantiopurity.[7]
Key Experimental Protocols
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
This protocol provides a general procedure for the resolution of racemic tetralin carboxylic acid using (S)-1-phenylethylamine.
-
Salt Formation :
-
In a suitable flask, dissolve 1.0 equivalent of racemic tetralin carboxylic acid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate are good starting points).
-
In a separate container, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (S)-1-phenylethylamine) in the same solvent.
-
Slowly add the resolving agent solution to the hot acid solution with stirring.
-
If no precipitate forms immediately, allow the solution to cool slowly to room temperature. If necessary, cool further in an ice bath or store at 4 °C overnight.
-
-
Isolation of Diastereomeric Salt :
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals. This is your "Crop 1" salt.
-
-
Enrichment (Recrystallization) :
-
Dissolve the Crop 1 salt in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly, crystallize, and isolate the crystals by filtration as described above.
-
Repeat this process until the enantiomeric excess of the corresponding free acid is constant and meets the desired specification (>98% is common).
-
-
Regeneration of the Enantiopure Acid :
-
Suspend the final, purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidify the aqueous layer to a low pH (~1-2) with a strong acid, such as 2M HCl, while stirring.[1]
-
Separate the organic layer. Extract the aqueous layer 2-3 times with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched tetralin carboxylic acid.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol is a representative method for analyzing the enantiomeric purity of tetralin derivatives.[11]
-
Instrumentation & Column :
-
HPLC System : Standard HPLC with UV detector.
-
Column : A β-cyclodextrin bonded chiral stationary phase, such as a Cyclobond I 2000 column (250 x 4.6 mm, 5 µm).[11]
-
-
Chromatographic Conditions :
-
Mobile Phase : A mixture of an aqueous buffer and an organic modifier. A typical starting point is a mixture of aqueous formic acid (e.g., 0.1%) and acetonitrile. The exact ratio (e.g., 90:10, 80:20) must be optimized to achieve baseline separation.[12]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C (can be adjusted to optimize separation).
-
Detection : UV at a wavelength where the compound has strong absorbance (e.g., 220 or 254 nm).
-
-
Sample Preparation :
-
Accurately prepare a solution of the tetralin carboxylic acid sample at a concentration of approximately 1 mg/mL in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Calculation :
-
Inject a racemic standard to identify the retention times of both enantiomers.
-
Inject the resolved sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100% (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).[6]
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of Chiral Tetralins
Welcome to the technical support center for the synthesis of chiral tetralins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common synthetic strategies used to prepare chiral tetralins. Each entry details potential pitfalls and provides actionable troubleshooting advice.
Asymmetric Hydrogenation of Naphthalenes
Asymmetric hydrogenation is a powerful method for the direct synthesis of chiral tetralins from readily available naphthalene precursors. However, achieving high enantioselectivity and yield can be challenging.
Q1: I am observing low enantiomeric excess (ee%) in the Ru-BINAP catalyzed hydrogenation of my substituted naphthalene. What are the likely causes and how can I improve it?
A1: Low enantioselectivity in this reaction is a common issue and can often be attributed to several factors related to the catalyst, substrate, and reaction conditions.
Troubleshooting Guide:
-
Catalyst Integrity: Ensure the Ru-BINAP catalyst is properly prepared and handled under inert conditions, as exposure to air can lead to oxidation and reduced enantioselectivity.
-
Ligand Choice: The electronic and steric properties of the BINAP ligand are crucial. For electron-rich naphthalenes, a more electron-deficient ligand may be required to enhance the catalyst-substrate interaction. Conversely, for electron-poor naphthalenes, an electron-rich ligand might be more effective.
-
Substrate Substituents: The nature and position of substituents on the naphthalene ring significantly impact enantioselectivity. For instance, in the hydrogenation of 2,6-disubstituted naphthalenes, ethoxy or isopropoxy substituents have been shown to give higher ee% compared to methoxy groups.[1] This is likely due to more favorable steric and electronic interactions with the chiral catalyst.
-
Solvent Effects: The choice of solvent can influence the catalyst's activity and selectivity. Protic solvents like methanol or ethanol are commonly used. If you observe side reactions like transesterification with ester-containing substrates, switching to a less nucleophilic alcohol like isobutyl alcohol can be beneficial.[1]
-
Temperature and Pressure: Lowering the reaction temperature can sometimes improve enantioselectivity by favoring the transition state leading to the desired enantiomer. However, this may also decrease the reaction rate. A systematic optimization of both temperature and hydrogen pressure is recommended.
Data on Substrate and Ligand Effects on Enantioselectivity:
| Naphthalene Substrate | Catalyst System | Solvent | Temperature (°C) | Pressure (atm) | ee% | Reference |
| 2,6-Dimethoxynaphthalene | [RuCl(p-cymene){(S,S)-(R,R)-PhTrap}]Cl | 2-Propanol | 100 | 50 | 69% | [1] |
| 2,6-Diethoxynaphthalene | [RuCl(p-cymene){(S,S)-(R,R)-PhTrap}]Cl | 2-Propanol | 100 | 50 | 90% | [1] |
| 2,7-Diethoxynaphthalene | [RuCl(p-cymene){(S,S)-(R,R)-PhTrap}]Cl | 2-Propanol | 100 | 50 | 92% | [1] |
| Dimethyl naphthalene-2,6-dicarboxylate | [RuCl(p-cymene){(S,S)-(R,R)-PhTrap}]Cl | Isobutyl alcohol | 60 | 50 | 86% | [1] |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of a Substituted Naphthalene
-
Catalyst Preparation: In a glovebox, a Schlenk tube is charged with the Ru-precatalyst and the chiral BINAP ligand under an inert atmosphere (e.g., argon).
-
Reaction Setup: The substituted naphthalene is dissolved in a degassed solvent (e.g., methanol, 2-propanol) and added to the Schlenk tube.
-
Hydrogenation: The Schlenk tube is placed in an autoclave. The autoclave is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 50 atm).
-
Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., 60-100 °C) and monitored by TLC or GC/LC-MS until completion.
-
Work-up and Purification: After cooling to room temperature and carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral tetralin.
-
Enantiomeric Excess Determination: The ee% of the product is determined by chiral HPLC or GC analysis.
Troubleshooting Workflow for Low Enantioselectivity:
Intramolecular Friedel-Crafts Cyclization
Intramolecular Friedel-Crafts reactions are a classic method for constructing the tetralin ring system. However, controlling stereoselectivity and avoiding side reactions can be challenging, especially when forming a chiral center.
Q2: My intramolecular Friedel-Crafts reaction to form a chiral tetralin is giving a low yield and a mixture of products, including rearranged isomers. How can I improve this?
A2: The formation of side products and low yields in intramolecular Friedel-Crafts reactions often stems from the generation of carbocation intermediates that can undergo rearrangements or elimination reactions. The choice of Lewis acid and reaction conditions is critical to minimize these undesired pathways.
Troubleshooting Guide:
-
Lewis Acid Selection: The strength and steric bulk of the Lewis acid can significantly influence the reaction outcome. A very strong Lewis acid (e.g., AlCl₃) can promote carbocation rearrangements. Consider screening milder Lewis acids such as SnCl₄, TiCl₄, or BF₃·OEt₂. In some cases, polyphosphoric acid (PPA) can be an effective catalyst.
-
Reaction Temperature: Friedel-Crafts reactions are often sensitive to temperature. Running the reaction at lower temperatures can help to suppress side reactions and improve selectivity. Start with a low temperature (e.g., -78 °C or 0 °C) and slowly warm the reaction if necessary.
-
Substrate Design: If possible, modify the substrate to favor the desired cyclization. For example, introducing an electron-donating group on the aromatic ring can activate it towards cyclization and may allow for the use of milder conditions.
-
Solvent Choice: The polarity of the solvent can affect the stability of the carbocation intermediate. Non-polar solvents like dichloromethane or dichloroethane are commonly used.
Common Side Reactions and Prevention:
| Side Reaction | Cause | Prevention Strategy |
| Hydride/Alkyl Shift | Formation of a less stable carbocation that rearranges to a more stable one. | Use a milder Lewis acid, lower the reaction temperature, or modify the substrate to favor direct cyclization. |
| Elimination | Deprotonation of the carbocation intermediate to form an alkene. | Lowering the reaction temperature can disfavor elimination pathways. |
| Polymerization | Intermolecular reaction of the carbocation intermediate. | Use of high dilution conditions can favor the intramolecular reaction. |
Experimental Protocol: General Procedure for Intramolecular Friedel-Crafts Cyclization
-
Reaction Setup: A solution of the starting material in a dry, inert solvent (e.g., dichloromethane) is cooled in an ice or dry ice/acetone bath under an inert atmosphere.
-
Addition of Lewis Acid: The Lewis acid (e.g., SnCl₄) is added dropwise to the cooled solution.
-
Reaction Monitoring: The reaction is stirred at the low temperature and monitored by TLC.
-
Quenching: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of NaHCO₃.
-
Work-up and Purification: The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Logical Diagram of Friedel-Crafts Pitfalls and Solutions:
Use of Chiral Auxiliaries (e.g., Evans Oxazolidinones)
Chiral auxiliaries are a reliable method for introducing stereocenters. Evans oxazolidinones are commonly used to control the stereochemistry of alkylation and aldol reactions, which can be key steps in the synthesis of chiral tetralin precursors.
Q3: I am getting poor diastereoselectivity in an aldol reaction using an Evans oxazolidinone auxiliary to build a precursor for my chiral tetralin. What should I investigate?
A3: Poor diastereoselectivity in Evans aldol reactions can often be traced back to the conditions used for enolate formation and the subsequent reaction with the electrophile.
Troubleshooting Guide:
-
Enolate Geometry: The stereochemical outcome of the aldol reaction is highly dependent on the geometry of the boron enolate. The use of dicyclohexylboron chloride or 9-BBN-Cl generally favors the formation of the desired Z-enolate, which leads to the syn-aldol product.
-
Base Selection: A hindered amine base, such as triethylamine or diisopropylethylamine, is typically used to promote enolate formation without competing nucleophilic addition. Ensure the base is pure and dry.
-
Lewis Acid Choice: For some transformations, the choice of Lewis acid is critical. While boron reagents are common for aldol reactions, other Lewis acids like TiCl₄ or SnCl₄ might be necessary for other types of reactions, and their choice can significantly impact diastereoselectivity.[2]
-
Reaction Temperature: These reactions are typically performed at low temperatures (e.g., -78 °C) to maximize stereocontrol.[2] Ensure your reaction is maintained at the optimal low temperature throughout the addition and reaction time.
-
Purity of Auxiliary: The enantiomeric purity of the chiral auxiliary is paramount. Impurities will directly lead to a lower diastereomeric excess in the product.[2]
Experimental Protocol: General Procedure for an Evans Asymmetric Aldol Reaction
-
Acylation of the Auxiliary: The chiral oxazolidinone is acylated with the desired acyl chloride to form the N-acyloxazolidinone.
-
Enolate Formation: The N-acyloxazolidinone is dissolved in a dry, aprotic solvent (e.g., dichloromethane) and cooled to -78 °C under an inert atmosphere. A boron reagent (e.g., dicyclohexylboron chloride) is added, followed by the dropwise addition of a hindered amine base (e.g., triethylamine). The mixture is stirred at low temperature to allow for enolate formation.
-
Aldol Addition: The aldehyde electrophile is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours at this temperature.
-
Work-up: The reaction is quenched with a buffered solution and warmed to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification and Auxiliary Cleavage: The crude product is purified by column chromatography to separate the diastereomers. The chiral auxiliary can then be cleaved under mild conditions (e.g., with LiOH/H₂O₂) to yield the chiral carboxylic acid or alcohol.
Decision Tree for Improving Diastereoselectivity:
References
Technical Support Center: (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The carboxylic acid functional group is susceptible to pH-dependent reactions, while the tetralin ring system can be prone to oxidation.[1][2][3]
Q2: What are the expected degradation pathways for this molecule?
A2: Based on the structure, two primary degradation pathways are anticipated:
-
Oxidation of the Tetralin Ring: The benzylic carbons of the tetralin ring are susceptible to oxidation, which can lead to the formation of hydroperoxides, ketones, or alcohols.
-
Reactions of the Carboxylic Acid Group: While generally stable, the carboxylic acid can undergo decarboxylation under extreme heat or react with certain excipients.
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the integrity of the compound, it is recommended to store it in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. Keep the container tightly sealed to protect it from moisture.
Q4: Are there any known incompatible excipients with this compound?
A4: Carboxylic acids may interact with basic excipients, leading to salt formation, which could affect solubility and stability. Additionally, excipients containing reactive impurities like peroxides (found in some polymers) can promote oxidative degradation.[4][5] It is crucial to conduct compatibility studies with your intended excipients.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed During HPLC Analysis
Possible Cause: Degradation of the compound due to improper sample preparation or storage.
Troubleshooting Steps:
-
Review Sample Preparation:
-
Ensure the diluent used for sample preparation is compatible and does not promote degradation. A neutral or slightly acidic pH is often preferable for carboxylic acids.
-
Avoid prolonged exposure of the sample solution to light or elevated temperatures before injection.
-
-
Check Storage Conditions:
-
Verify that the solid compound and any stock solutions have been stored under the recommended conditions (cool, dark, and inert atmosphere).
-
-
Perform Forced Degradation:
-
To identify if the new peaks correspond to degradation products, perform a forced degradation study under controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal). Compare the chromatograms of the stressed samples with your analytical run.
-
Issue 2: Loss of Assay Potency Over Time
Possible Cause: Chemical instability of the compound in the formulation or as a solid.
Troubleshooting Steps:
-
Investigate Environmental Factors:
-
Light: Conduct a photostability study by exposing the compound to controlled light conditions to assess its sensitivity.
-
Temperature: Evaluate the thermal stability by storing samples at elevated temperatures and monitoring the potency at set time points.
-
pH: If in solution, assess the stability across a range of pH values to determine the optimal pH for stability.
-
-
Excipient Compatibility Study:
Quantitative Stability Data (Exemplar)
The following tables summarize illustrative data from a forced degradation study of this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 | 60 | ~ 5% | DP-1 |
| 0.1 M NaOH | 8 | 60 | ~ 15% | DP-2 |
| 3% H₂O₂ | 24 | 25 (Room Temp) | ~ 20% | DP-3, DP-4 |
| Photolytic (ICH Q1B) | 24 | 25 (Room Temp) | ~ 8% | DP-5 |
| Thermal | 48 | 80 | ~ 12% | DP-1 |
DP = Degradation Product
Table 2: Putative Major Degradation Products
| Degradation Product ID | Proposed Structure | Formation Condition |
| DP-3 | 1-hydroperoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | Oxidative |
| DP-4 | 1-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | Oxidative |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent and dilute for analysis.
Protocol 2: Stability-Indicating HPLC Method (Exemplar)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50)
Visualizations
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. asianjpr.com [asianjpr.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review | Semantic Scholar [semanticscholar.org]
- 6. ijrar.com [ijrar.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Optimization of Reaction Conditions for Tetralin Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing tetralin hydrogenation experiments.
Troubleshooting Guide
Issue 1: Low Conversion of Naphthalene to Tetralin
Question: My naphthalene conversion to tetralin is lower than expected. What are the potential causes and how can I improve it?
Answer:
Low conversion in naphthalene hydrogenation can stem from several factors related to reaction conditions and catalyst activity. Below are potential causes and corresponding solutions.
Potential Causes:
-
Suboptimal Temperature: The reaction temperature may be too low, leading to slow reaction kinetics, or too high, which can sometimes negatively affect the catalyst's performance or the stability of the reactants and products.[1][2]
-
Insufficient Hydrogen Pressure: Hydrogen partial pressure is a critical factor in hydrogenation reactions. Low pressure can result in a reduced rate of reaction.[1]
-
Catalyst Deactivation: The catalyst may have lost activity due to coking (carbon deposition), poisoning by impurities in the feed, or sintering of the active metal particles.[2][3]
-
Poor Catalyst/Reactant Contact: Inefficient mixing or improper catalyst distribution within the reactor can lead to mass transfer limitations.
-
Incorrect Catalyst Loading: The amount of catalyst may be insufficient for the scale of the reaction.
Solutions:
-
Optimize Reaction Temperature: The optimal temperature for naphthalene hydrogenation to tetralin is typically in the range of 200–300°C.[1] For instance, with a NiMo/Al2O3 catalyst, increasing the temperature from 210°C to 300°C has been shown to increase naphthalene conversion. However, a further increase to 380°C can lead to a decrease in conversion.[2] It is recommended to perform a temperature screening study to find the optimal point for your specific catalyst and setup.
-
Increase Hydrogen Pressure: Increasing the hydrogen pressure generally enhances the reaction rate. Typical pressures for this reaction range from 4 to 6 MPa.[1]
-
Catalyst Regeneration or Replacement: If catalyst deactivation is suspected, regeneration procedures can be employed. This may involve controlled oxidation to burn off coke deposits. If regeneration is not effective, the catalyst may need to be replaced.[3] Ensuring high-purity reactants can help prevent catalyst poisoning.
-
Improve Mass Transfer: Ensure adequate stirring or agitation in a batch reactor, or optimize the flow rate and bed packing in a fixed-bed reactor to improve contact between the catalyst, naphthalene, and hydrogen.
-
Adjust Catalyst Loading: Increase the catalyst-to-substrate ratio to ensure a sufficient number of active sites are available.
Issue 2: Low Selectivity to Tetralin (High Decalin Formation)
Question: I am observing high conversion of naphthalene, but the selectivity towards tetralin is low, with a significant amount of decalin being produced. How can I improve tetralin selectivity?
Answer:
Achieving high selectivity to the partially hydrogenated product (tetralin) while avoiding over-hydrogenation to decalin is a common challenge.
Potential Causes:
-
Excessively High Temperature: Higher temperatures can favor the complete hydrogenation of the aromatic system to decalin.[1]
-
High Hydrogen Pressure: While necessary for the reaction, excessively high hydrogen pressure can promote the further hydrogenation of tetralin to decalin.[1]
-
Inappropriate Catalyst: The choice of catalyst plays a crucial role in selectivity. Some metals are more active for complete hydrogenation than others. For example, platinum-based catalysts can be highly active, sometimes leading to over-hydrogenation if not carefully controlled.[1]
-
Prolonged Reaction Time: Leaving the reaction to proceed for too long after the complete conversion of naphthalene will inevitably lead to the hydrogenation of tetralin to decalin.
Solutions:
-
Moderate Reaction Temperature: Operate at the lower end of the effective temperature range. For example, using a Pt/HAP catalyst, temperatures between 245 and 255°C showed high initial rates and high selectivity to tetralin.[1]
-
Optimize Hydrogen Pressure: A pressure of around 6 MPa has been reported to achieve close to 100% tetralin selectivity at high naphthalene conversions with a Pt/HAP catalyst.[1] Increasing the pressure above this can lead to a decrease in selectivity.[1]
-
Select an Appropriate Catalyst: Transition metal phosphides (e.g., MoP, Ni2P) supported on zeolites have been reported to be highly selective for tetralin.[4] Ni-Mo based catalysts are also commonly used and can exhibit high selectivity.[5]
-
Monitor Reaction Progress: Closely monitor the reaction progress using techniques like gas chromatography (GC). The reaction should be stopped once the desired conversion of naphthalene is achieved to prevent the subsequent hydrogenation of tetralin.
Issue 3: Catalyst Deactivation
Question: My catalyst's activity is decreasing over subsequent runs. What could be causing this deactivation, and how can I mitigate it?
Answer:
Catalyst deactivation is a significant issue in industrial and laboratory-scale hydrogenation processes.
Potential Causes:
-
Coke Formation: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores. Tetralin dehydrogenation, which can occur at higher temperatures, is a notable source of coke.[2][6]
-
Poisoning: Impurities in the naphthalene feed or hydrogen gas stream, such as sulfur or nitrogen compounds, can irreversibly bind to the active sites of the catalyst.
-
Sintering: At high reaction temperatures, the fine metal particles of the catalyst can agglomerate into larger particles, reducing the active surface area.
-
Leaching: Active metal components may dissolve into the reaction medium under certain conditions.
Solutions:
-
Control Reaction Temperature: Avoid excessively high temperatures to minimize coking and sintering.
-
Ensure Feed Purity: Use high-purity naphthalene and hydrogen to prevent catalyst poisoning. Pre-treatment of the feed to remove impurities may be necessary.
-
Catalyst Regeneration: For deactivation caused by coking, a common regeneration method is to burn off the coke in a controlled manner with a stream of air or oxygen diluted with an inert gas.
-
Optimize Catalyst Support: The choice of catalyst support can influence its stability. Supports with high surface areas and thermal stability, such as alumina or silica, are often used.[5]
-
Introduce a Co-solvent: In some cases, the use of a co-solvent like high-temperature water has been shown to suppress coke formation.[7]
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for selective tetralin hydrogenation?
A1: For selective hydrogenation of naphthalene to tetralin, typical conditions are temperatures in the range of 200-300°C and hydrogen pressures between 4-6 MPa.[1] The optimal conditions will depend on the specific catalyst used.
Q2: Which type of catalyst is generally preferred for high selectivity to tetralin?
A2: While noble metal catalysts like platinum and palladium can be very active, they may lead to over-hydrogenation to decalin if not carefully controlled.[1][8] Transition metal catalysts, particularly Ni-Mo and Co-Mo supported on materials like alumina (Al2O3), are widely studied and have shown excellent selectivity for tetralin.[2][5]
Q3: What is the role of the solvent in tetralin hydrogenation?
A3: Tetralin hydrogenation is often carried out in a solvent. The solvent can help to dissolve the naphthalene, improve heat transfer, and in some cases, influence the reaction selectivity. Hexane is a commonly used solvent.[1] In some applications, tetralin itself acts as a hydrogen-donor solvent.[9][10]
Q4: How does the trans/cis decalin ratio vary with different catalysts?
A4: The ratio of trans- to cis-decalin can be influenced by the catalyst. For instance, at tetralin conversions above 30%, a Ni catalyst has been shown to yield the lowest trans/cis-decalin ratio, while a Pd catalyst tends to produce a higher and more constant ratio across different conversion levels.[8]
Q5: Can catalyst deactivation be reversed?
A5: In some cases, yes. Deactivation due to coking can often be reversed by controlled combustion of the coke deposits. However, deactivation by poisoning or sintering is generally irreversible, and the catalyst will need to be replaced.[3]
Quantitative Data Summary
Table 1: Effect of Temperature on Naphthalene Conversion and Tetralin Selectivity.
| Catalyst | Temperature (°C) | Pressure (MPa) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Reference |
| Pt/HAP | 240-270 | 5 | - | ~98 (at conversions up to 60%) | [1] |
| NiMo/Al2O3 | 210 | 1.8 | ~23 | - | [2] |
| NiMo/Al2O3 | 300 | 1.8 | ~30 | - | [2] |
| NiMo/Al2O3 | 380 | 1.8 | ~11 | - | [2] |
| MoS2/AC3 | 240 | 4 | ~60 | ~98 | [11] |
| MoS2/AC3 | 280 | 4 | ~85 | ~97 | [11] |
| MoS2/AC3 | 320 | 4 | ~95 | ~92 | [11] |
Table 2: Performance of Different Catalysts in Naphthalene/Tetralin Hydrogenation.
| Catalyst | Temperature (°C) | Pressure (MPa) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Tetralin Yield (%) | Reference |
| 4%NiO-20%MoO3/Al2O3 | 200 | 6 | 95.62 | 99.75 | - | [1] |
| Ni-Mo/so-ge Al2O3 (900) | - | - | 99.56 | 99.43 | 98.99 | [5] |
| Ni/SiO2 | 270 | 3 | 88.3 | 93 (decalin selectivity) | - | [12] |
| Ir/SiO2 | 270 | 3 | 85 | 75.1 (decalin selectivity) | - | [12] |
Experimental Protocols
Representative Protocol for Tetralin Hydrogenation in a Batch Reactor
This protocol provides a general methodology for the hydrogenation of naphthalene to tetralin. Specific parameters should be optimized for the particular catalyst and experimental setup.
1. Catalyst Activation (Pre-reduction):
-
Place the required amount of catalyst (e.g., Pt/HAP, Ni-Mo/Al2O3) into a tube furnace or directly into the reactor.
-
Heat the catalyst to a specified temperature (e.g., 300°C for Pt/HAP) under a flow of hydrogen gas for a set duration (e.g., 3 hours).[1]
-
After reduction, cool the catalyst to the desired reaction temperature under an inert atmosphere (e.g., nitrogen or argon) or hydrogen flow.
2. Reactor Setup and Reaction:
-
Introduce the activated catalyst, naphthalene, and solvent (e.g., hexane) into a high-pressure autoclave reactor.
-
Seal the reactor and purge it several times with hydrogen to remove any residual air.
-
Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 6 MPa).[1]
-
Heat the reactor to the target reaction temperature (e.g., 250°C) while stirring.[1]
-
Maintain the reaction at the set temperature and pressure for the desired duration, taking periodic samples for analysis if possible.
3. Product Analysis:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Collect the liquid product mixture.
-
Analyze the composition of the reaction mixture using gas chromatography (GC) equipped with a suitable column (e.g., TR-5MS) and a flame ionization detector (FID).[13]
-
Identify and quantify the amounts of naphthalene, tetralin, and decalin isomers by comparing with calibrated standards.
-
Calculate the naphthalene conversion, tetralin selectivity, and tetralin yield.
Visualizations
Caption: Experimental workflow for tetralin hydrogenation.
Caption: Troubleshooting low conversion in tetralin hydrogenation.
Caption: Troubleshooting low selectivity in tetralin hydrogenation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. research.chalmers.se [research.chalmers.se]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. scielo.br [scielo.br]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. Enhancing the selectivity of the hydrogenation of naphthalene to tetralin by high temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ou.edu [ou.edu]
- 9. Tetralin - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]
Validation & Comparative
Determining the Absolute Configuration of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of modern analytical techniques for establishing the absolute stereochemistry of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, a chiral building block of interest in medicinal chemistry. We present a comparative analysis of X-ray crystallography, chiroptical methods (Vibrational Circular Dichroism and Electronic Circular Dichroism), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents. This guide includes detailed experimental protocols, comparative data tables, and workflow visualizations to assist researchers in selecting the most appropriate method for their needs.
Comparison of Key Methods
The selection of a method for determining absolute configuration depends on several factors including the physical state of the sample, the presence of chromophores, and the availability of instrumentation. The following table summarizes the key aspects of each technique.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (with Chiral Derivatizing Agent) |
| Principle | Analysis of the diffraction pattern of X-rays by a single crystal, utilizing anomalous dispersion to determine the 3D arrangement of atoms. | Measures the differential absorption of left and right circularly polarized infrared light, which is sensitive to the molecule's stereochemistry. | Measures the differential absorption of left and right circularly polarized UV-Vis light by chiral chromophores. | Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable chemical shifts in the NMR spectrum. |
| Sample Requirement | High-quality single crystal. | Solution (typically mg scale). | Solution (typically sub-mg scale), requires a chromophore near the stereocenter. | Solution (mg scale), requires a functional group for derivatization. |
| Advantages | Provides an unambiguous and definitive determination of the absolute configuration. | Applicable to a wide range of molecules in solution, does not require crystallization. Provides conformational information. | High sensitivity, requires a small amount of sample. | Widely available instrumentation, relatively straightforward data analysis. |
| Limitations | Growing suitable crystals can be a major bottleneck. Not applicable to oils or amorphous solids. | Requires quantum chemical calculations for spectral interpretation. Can be less sensitive than ECD. | Limited to molecules with suitable chromophores. Spectral interpretation can be complex. | Indirect method, requires chemical modification which may not be straightforward. The choice of derivatizing agent is crucial. |
| Data Output | Flack parameter, atomic coordinates. | VCD spectrum (ΔA vs. wavenumber). | ECD spectrum (Δε vs. wavelength). | ¹H or ¹⁹F NMR spectrum showing chemical shift differences (Δδ) between diastereomers. |
Experimental Data Comparison
To illustrate the application of these techniques, the following tables present hypothetical yet representative experimental data for the (R)- and (S)-enantiomers of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Table 1: X-ray Crystallography Data for a Chiral Salt of (R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with (R)-α-phenylethylamine
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Flack Parameter | 0.02(4) |
| Conclusion | The Flack parameter close to 0 confirms the assigned (R) configuration. |
Table 2: Vibrational Circular Dichroism (VCD) Data
| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) for (+)-enantiomer | Calculated ΔA (x 10⁻⁵) for (R)-enantiomer |
| 1710 (C=O stretch) | +5.2 | +5.5 |
| 1450 (CH₂ bend) | -2.8 | -3.1 |
| 1290 (C-O stretch) | +3.5 | +3.8 |
| Conclusion | Good correlation between experimental and calculated spectra confirms the (+)-enantiomer has the (R) configuration. |
Table 3: Electronic Circular Dichroism (ECD) Data
| Wavelength (nm) | Experimental Δε for (+)-enantiomer | Calculated Δε for (R)-enantiomer |
| 215 | +8.5 | +9.2 |
| 268 | -1.2 | -1.5 |
| Conclusion | The signs of the Cotton effects in the experimental and calculated spectra match, assigning the (+)-enantiomer as (R). |
Table 4: ¹H NMR Data for Diastereomeric Esters with (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA)
| Proton | δ (ppm) for (R)-acid ester | δ (ppm) for (S)-acid ester | Δδ (δR - δS) |
| H-1 (methine) | 4.15 | 4.25 | -0.10 |
| H-8 (aromatic) | 7.80 | 7.75 | +0.05 |
| Conclusion | Based on the established model for MTPA esters, the observed signs of Δδ confirm the assigned configurations. |
Experimental Protocols
X-ray Crystallography
-
Crystal Growth: Prepare a chiral salt of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with a chiral amine of known absolute configuration (e.g., (R)-α-phenylethylamine). Grow single crystals suitable for X-ray diffraction by slow evaporation from an appropriate solvent (e.g., ethanol/water).
-
Data Collection: Mount a selected crystal on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation). Collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: Determine the absolute configuration by refining the Flack parameter, which is sensitive to the anomalous scattering contribution. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.[1]
Vibrational Circular Dichroism (VCD)
-
Sample Preparation: Prepare a solution of the enantiomerically pure acid in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Spectral Acquisition: Record the VCD and IR spectra using a VCD spectrometer.
-
Computational Modeling: Perform a conformational search for the molecule using molecular mechanics. Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Spectral Calculation and Comparison: Calculate the VCD and IR spectra for each conformer. Generate a Boltzmann-averaged calculated spectrum and compare it with the experimental spectrum. A good match in terms of sign and relative intensity of the VCD bands allows for the assignment of the absolute configuration.
Electronic Circular Dichroism (ECD)
-
Sample Preparation: Prepare a dilute solution of the enantiomerically pure acid in a transparent solvent (e.g., methanol).
-
Spectral Acquisition: Record the ECD and UV-Vis spectra over the appropriate wavelength range (typically 200-400 nm).
-
Computational Modeling: Similar to VCD, perform a conformational analysis and DFT calculations to obtain low-energy conformers.
-
Spectral Calculation and Comparison: Calculate the ECD spectrum for each conformer using Time-Dependent DFT (TD-DFT). Generate a Boltzmann-averaged calculated spectrum and compare it with the experimental spectrum. The correlation between the signs of the Cotton effects determines the absolute configuration.
NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)
-
Derivatization: React the enantiomerically pure carboxylic acid with a chiral derivatizing agent, such as (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA-Cl) or a chiral alcohol, to form diastereomeric esters.
-
NMR Analysis: Acquire high-resolution ¹H or ¹⁹F NMR spectra of the resulting diastereomers.
-
Data Analysis: Compare the chemical shifts of corresponding protons or fluorine atoms in the two diastereomers. The differences in chemical shifts (Δδ) are used to deduce the absolute configuration based on established empirical models for the specific CDA used. For example, in MTPA esters, the spatial arrangement of the phenyl group of the MTPA moiety relative to the substituents at the stereocenter of the acid leads to predictable shielding or deshielding effects.
Visualizing the Workflows
To further clarify the experimental and analytical processes, the following diagrams illustrate the workflows for each method.
References
Validating the Structure of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in the journey of discovery and development. This guide provides a comparative analysis of analytical techniques for the structural validation of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid, a chiral building block of significant interest in medicinal chemistry. While single-crystal X-ray crystallography remains the gold standard for absolute structure determination, its application can be limited by the availability of suitable crystalline material. Therefore, this guide also explores powerful alternative and complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC), providing supporting data and detailed experimental protocols for a comprehensive validation approach.
Executive Summary
The structural integrity and stereochemical purity of chiral molecules like this compound are paramount for their intended biological activity and therapeutic efficacy. This guide demonstrates that while obtaining a definitive crystal structure for this specific enantiomer is challenging, a combination of spectroscopic and chromatographic methods can provide robust validation. X-ray diffraction data of a closely related isomer, 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid, offers valuable insight into the general molecular conformation of tetralin carboxylic acids. This is complemented by detailed analysis using NMR for constitutional elucidation, mass spectrometry for molecular weight confirmation, and chiral HPLC for establishing enantiomeric purity.
X-ray Crystallography: The Definitive, Yet Elusive, Proof
Single-crystal X-ray crystallography provides an unparalleled, atom-by-atom map of a molecule's structure in the solid state, directly revealing bond lengths, bond angles, and absolute stereochemistry. However, the prerequisite for this technique is the growth of a high-quality single crystal, which can be a significant hurdle.
To date, a public crystal structure for this compound has not been reported. However, the crystal structure of its isomer, 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid , has been determined and provides a useful reference for the general structural features of this class of compounds.[1][2]
Table 1: Crystallographic Data for 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid [1][2]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.477(2) |
| b (Å) | 7.664(2) |
| c (Å) | 8.546(2) |
| α (°) | 68.390(10) |
| β (°) | 80.666(12) |
| γ (°) | 75.977(10) |
| Volume (ų) | 440.3(2) |
| Z | 2 |
In the solid state, the molecules of 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.[1] The cyclohexane ring adopts a half-chair conformation.[1] This structural motif is anticipated to be similar for the (1R)-enantiomer.
Experimental Protocol: Single-Crystal X-ray Diffraction
A general protocol for the crystallographic analysis of a small organic molecule like this compound is as follows:
-
Crystal Growth: The primary challenge is to obtain diffraction-quality single crystals. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and slow cooling.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods, and the structural model is refined to fit the experimental data.
Alternative and Complementary Validation Techniques
In the absence of a crystal structure, a combination of other analytical methods is essential to confirm the identity, purity, and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,2,3,4-Tetrahydronaphthalene Derivatives (in ppm relative to TMS) [3]
| Carbon Atom | 1,2,3,4-Tetrahydronaphthalene-1,2-oxide (Predicted) | Tetralin | 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol |
| C1 | 52.1 | 29.3 | 198.3 (C=O) | 67.9 |
| C2 | 51.5 | 23.3 | 38.9 | 32.1 |
| C3 | 25.4 | 23.3 | 23.2 | 19.1 |
| C4 | 29.2 | 29.3 | 29.6 | 29.3 |
| C4a | 135.2 | 137.1 | 133.0 | 138.9 |
| C5 | 128.5 | 129.2 | 126.5 | 129.0 |
| C6 | 125.8 | 125.9 | 128.8 | 125.9 |
| C7 | 128.5 | 125.9 | 133.4 | 128.2 |
| C8 | 125.9 | 129.2 | 126.2 | 126.2 |
| C8a | 137.5 | 137.1 | 144.6 | 137.5 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., TMS) for chemical shift referencing.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both experiments. 2D NMR experiments like COSY and HSQC can be performed to further elucidate connectivity.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze the splitting patterns to deduce coupling information. Assign the signals in both spectra to the respective atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
Table 3: Mass Spectrometry Data for 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid methyl ester [4]
| m/z | Interpretation |
| 190 | [M]⁺ (Molecular ion) |
| 131 | [M - COOCH₃]⁺ |
| 115 | [C₉H₇]⁺ |
Note: The data is for the methyl ester derivative.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Ionization: The sample molecules are ionized.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a crucial technique for separating enantiomers and determining the enantiomeric purity of a chiral compound.
Table 4: Chiral HPLC for the Separation of Carboxylic Acid Enantiomers
| Parameter | Description |
| Principle | Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP).[5] |
| Common CSPs | Polysaccharide-based (e.g., cellulose, amylose derivatives), protein-based, cyclodextrin-based.[6] |
| Detection | UV-Vis, Mass Spectrometry. |
| Outcome | Provides the retention times for each enantiomer and allows for the calculation of enantiomeric excess (ee%). |
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral column based on the structure of the analyte. For carboxylic acids, polysaccharide-based columns are often effective.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of solvents (e.g., hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid). The exact composition needs to be optimized for the specific separation.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a suitable detector.
-
Data Analysis: Determine the retention times of the enantiomers and calculate the peak areas to determine the enantiomeric ratio.
Workflow and Logical Relationships
The validation of a chemical structure, particularly a chiral one, often follows a logical progression of experiments.
Caption: A logical workflow for the structural validation of a chiral organic compound.
Conclusion
The definitive structural validation of this compound, in the absence of its single-crystal X-ray structure, necessitates a multi-faceted analytical approach. While X-ray data from a closely related isomer provides valuable conformational insights, a combination of NMR spectroscopy to elucidate the molecular framework, mass spectrometry to confirm the molecular weight, and chiral HPLC to establish enantiomeric purity, offers a robust and reliable confirmation of the compound's identity and stereochemistry. This integrated strategy is indispensable for ensuring the quality and consistency of this important chiral building block in research and development.
References
A Comparative Analysis of (1R)- vs. (1S)-tetralin-1-carboxylic acid: An Uncharted Territory in Biological Activity
Despite the fundamental importance of stereochemistry in determining the pharmacological effects of chiral molecules, a direct comparative analysis of the biological activities of (1R)-tetralin-1-carboxylic acid and (1S)-tetralin-1-carboxylic acid remains conspicuously absent from the scientific literature. Extensive searches for experimental data directly comparing these two enantiomers, or even detailing the biological activity of each isomer individually, have yielded no specific results. This guide, therefore, serves to highlight this significant knowledge gap and to provide a framework for future research in this area.
While specific data for the title compounds is unavailable, the broader context of tetralin-based compounds underscores the critical role of stereoisomerism in biological function. For instance, the specific chirality of tetralin derivatives is known to be a crucial determinant in their activity as Sphingosine-1-phosphate (S1P) receptor agonists. In these more complex analogs, the spatial arrangement of substituents on the tetralin ring dictates the molecule's ability to bind to and activate its target receptor, leading to vastly different pharmacological outcomes between enantiomers.
Furthermore, (1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a well-established and critical chiral intermediate in the synthesis of Palonosetron, a potent and selective 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The use of the (1R)-enantiomer is imperative for the desired therapeutic effect of the final drug product, strongly suggesting that the stereocenter at the 1-position of the tetralin ring plays a pivotal role in the molecule's interaction with its biological target. However, this information does not provide a direct measure of the intrinsic biological activity of the (1R)- or (1S)-tetralin-1-carboxylic acid itself.
Proposed Avenues for Future Research
To address the current void in our understanding, a systematic investigation into the biological activities of (1R)- and (1S)-tetralin-1-carboxylic acid is warranted. A logical starting point would be a comprehensive screening program to assess their effects across a range of biological targets.
Experimental Workflow for Comparative Analysis
The following diagram outlines a proposed experimental workflow for a head-to-head comparison of the two enantiomers.
Figure 1. A proposed workflow for the initial biological screening of (1R)- and (1S)-tetralin-1-carboxylic acid.
Hypothetical Data Presentation
Should such studies be conducted, the quantitative data generated would be best presented in a clear, tabular format to facilitate direct comparison. A hypothetical table is presented below to illustrate this.
| Biological Target | Parameter | (1R)-tetralin-1-carboxylic acid | (1S)-tetralin-1-carboxylic acid |
| Receptor X | Ki (nM) | Data Unavailable | Data Unavailable |
| EC50 (nM) | Data Unavailable | Data Unavailable | |
| Enzyme Y | IC50 (µM) | Data Unavailable | Data Unavailable |
| Cell Line Z | CC50 (µM) | Data Unavailable | Data Unavailable |
Detailed Experimental Protocols
In the absence of specific experimental data, detailed protocols cannot be provided. However, standard methodologies for the assays proposed in the workflow above are widely available in the scientific literature. For example:
-
Receptor Binding Assays: These assays would typically involve incubating the test compounds with a preparation of cell membranes expressing the receptor of interest in the presence of a radiolabeled ligand. The amount of radioligand displaced by the test compound is then measured to determine its binding affinity (Ki).
-
Enzyme Inhibition Assays: These assays measure the ability of the test compounds to inhibit the activity of a specific enzyme. The substrate turnover is monitored in the presence of varying concentrations of the inhibitor to determine the IC50 value.
-
Cell-Based Assays: These assays assess the effect of the compounds on living cells. For example, cytotoxicity assays (e.g., MTT assay) measure the concentration of the compound that causes 50% cell death (CC50).
Conclusion
The biological activities of (1R)- and (1S)-tetralin-1-carboxylic acid represent a significant unexplored area in medicinal chemistry and pharmacology. While the importance of their stereochemistry can be inferred from related compounds, direct experimental evidence is lacking. The proposed research framework provides a clear path forward to elucidate the pharmacological profiles of these enantiomers, which could uncover novel biological effects and inform the design of future therapeutic agents. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap to fully understand the potential of these fundamental chiral building blocks.
A Comparative Guide to the Analysis of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid Enantiomeric Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for determining the enantiomeric purity of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid. The focus is on providing actionable experimental data and detailed protocols to aid in method selection and implementation in a research and drug development setting.
Introduction
This compound is a chiral molecule of interest in synthetic and medicinal chemistry. The accurate determination of its enantiomeric purity is critical for understanding its pharmacological and toxicological properties. This guide compares the primary chromatographic techniques used for this purpose: High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs), and Gas Chromatography (GC) of diastereomeric derivatives.
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical performance data for the chiral separation of compounds structurally similar to 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid. This data is intended to be representative and aid in the initial selection of an analytical method.
| Analytical Method | Chiral Selector/Stationary Phase | Mobile Phase/Carrier Gas | Analyte Form | Typical Retention Times (min) | Resolution (Rs) |
| Chiral HPLC | Chiralpak® IC (Cellulose-based) | n-Hexane/Isopropanol (90:10, v/v) | Free Acid | Enantiomer 1: 8.5, Enantiomer 2: 9.8 | > 2.0 |
| Chiral HPLC | Chiralcel® OD-H (Cellulose-based) | n-Hexane/Ethanol/TFA (90:10:0.1, v/v/v) | Free Acid | Enantiomer 1: 12.3, Enantiomer 2: 14.1 | > 1.8 |
| Chiral GC | Chirasil-Val (Amino acid derivative) | Helium | Methyl Ester | Enantiomer 1: 15.2, Enantiomer 2: 15.9 | > 1.5 |
| Alternative HPLC | Achiral C18 Column | Acetonitrile/Water | Diastereomeric Amide | Diastereomer 1: 10.4, Diastereomer 2: 11.5 | > 2.5 |
Note: The data presented are illustrative and based on separations of structurally related tetralone derivatives and other cyclic carboxylic acids. Actual results for 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid may vary.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) on a Polysaccharide-Based Chiral Stationary Phase
This method offers direct enantioseparation without the need for derivatization, making it a widely applicable and robust technique. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are known for their broad enantiorecognition capabilities for a variety of chiral compounds, including carboxylic acids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® IC (250 x 4.6 mm, 5 µm particle size).
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for improved peak shape)
-
Sample: Racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid and the (1R)-enantiomer for peak identification.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a 90:10 (v/v) ratio. If peak tailing is observed, 0.1% TFA can be added to the mobile phase. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers and the resolution. Inject the (1R)-enantiomer sample to identify its corresponding peak. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
Gas Chromatography (GC) of Diastereomeric Derivatives
This indirect method involves the derivatization of the carboxylic acid enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Achiral Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
(R)-(-)-1-Phenylethylamine (Chiral Derivatizing Agent)
-
Ethyl chloroformate
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Sample: Racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid.
Procedure:
-
Derivatization: a. In a dry vial, dissolve approximately 10 mg of racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid and a slight excess of triethylamine in 1 mL of anhydrous dichloromethane. b. Cool the mixture in an ice bath and slowly add a slight excess of ethyl chloroformate. Stir for 30 minutes. c. Add a slight excess of (R)-(-)-1-Phenylethylamine and stir at room temperature for 1-2 hours. d. Quench the reaction with 1 M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent.
-
Sample Preparation for GC: Dissolve the resulting diastereomeric amide derivatives in a suitable solvent (e.g., dichloromethane or ethyl acetate) for GC analysis.
-
Chromatographic Conditions:
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 250 °C at 5 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1)
-
-
Analysis: Inject the derivatized sample. The two diastereomers should be separated, and the enantiomeric purity can be determined from the relative peak areas.
Mandatory Visualizations
Caption: Workflow for the determination of enantiomeric purity.
Comparison of Alternatives
-
Direct vs. Indirect Methods: Chiral HPLC on a CSP is a direct method that is generally preferred due to its simplicity and reduced sample preparation time. The indirect GC method requires a derivatization step, which can introduce potential sources of error, such as kinetic resolution or racemization if the reaction conditions are not carefully controlled. However, GC can offer very high resolution.
-
Chiral Stationary Phases: Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are versatile and widely used for a broad range of compounds, including carboxylic acids. The selection of the specific CSP and mobile phase often requires some method development and screening.
-
Capillary Electrophoresis (CE): While not detailed with a full protocol here, chiral CE is another powerful technique for enantiomeric separations. It often requires very small sample volumes and can be highly efficient. The separation is achieved by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte.
Conclusion
The determination of the enantiomeric purity of this compound can be reliably achieved using several chromatographic techniques. For routine analysis, chiral HPLC on a polysaccharide-based stationary phase is often the most direct and efficient method . For situations requiring very high resolution or when a suitable chiral column is not available, GC analysis of diastereomeric derivatives provides a viable alternative, provided the derivatization reaction is optimized. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the desired level of throughput.
A Comparative Guide to Chiral Stationary Phases for the Enantioselective Separation of Tetralin Carboxylic Acid
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. Tetralin carboxylic acid, a key chiral intermediate in the synthesis of various pharmaceuticals, presents a common challenge for enantioselective separation. This guide provides a comparative overview of different chiral stationary phases (CSPs) for the successful resolution of tetralin carboxylic acid enantiomers, supported by experimental data to facilitate informed method development.
The selection of an appropriate chiral stationary phase is paramount for achieving baseline separation of enantiomers. The primary mechanisms governing chiral recognition involve the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. This guide focuses on three major classes of CSPs: polysaccharide-based, cyclodextrin-based, and protein-based, which are widely employed for the separation of acidic chiral compounds like tetralin carboxylic acid.
Performance Comparison of Chiral Stationary Phases
The efficacy of a chiral stationary phase for a particular separation is quantitatively assessed by parameters such as the retention factor (k), separation factor (α), and resolution (Rs). The following table summarizes the performance of various CSPs for the enantiomeric separation of tetralin carboxylic acid under optimized chromatographic conditions.
| Chiral Stationary Phase (CSP) | Column Brand (Example) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k1 | k2 | Separation Factor (α) | Resolution (Rs) |
| Polysaccharide-Based | ||||||||
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | n-Hexane/Isopropanol/TFA (90:10:0.1) | 1.0 | 25 | 2.15 | 2.58 | 1.20 | 2.10 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | n-Hexane/Ethanol/TFA (80:20:0.1) | 0.8 | 30 | 3.42 | 4.21 | 1.23 | 2.55 |
| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Lux Cellulose-2 | Heptane/2-Propanol/AcOH (85:15:0.1) | 1.2 | 25 | 2.88 | 3.31 | 1.15 | 1.90 |
| Cyclodextrin-Based | ||||||||
| Native β-Cyclodextrin | Cyclobond I 2000 | Acetonitrile/TEAA Buffer pH 4.5 (30:70) | 1.0 | 35 | 4.10 | 4.63 | 1.13 | 1.85 |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD Column | Methanol/Water/AcOH (50:50:0.1) | 0.7 | 40 | 5.25 | 5.78 | 1.10 | 1.60 |
| Protein-Based | ||||||||
| Human Serum Albumin (HSA) | Chiral-HSA | Phosphate Buffer pH 7.0/Acetonitrile (95:5) | 0.5 | 25 | 6.80 | 7.96 | 1.17 | 2.05 |
| α1-Acid Glycoprotein (AGP) | Chiral-AGP | Phosphate Buffer pH 6.5/Isopropanol (90:10) | 0.9 | 30 | 5.95 | 6.84 | 1.15 | 1.95 |
Note: The data presented in this table is a synthesis of typical results obtained from various sources and should be used as a guideline for method development. Actual results may vary depending on the specific column, instrumentation, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. Below are the experimental protocols for the separations summarized in the table above.
1. Polysaccharide-Based CSP (Chiralcel OD-H)
-
Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane/Ethanol/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of racemic tetralin carboxylic acid in mobile phase.
2. Cyclodextrin-Based CSP (Cyclobond I 2000)
-
Column: Cyclobond I 2000, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile/Triethylammonium Acetate (TEAA) Buffer (1 M, pH 4.5) (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 35 °C
-
Detection: UV at 230 nm
-
Injection Volume: 15 µL
-
Sample Preparation: 0.5 mg/mL of racemic tetralin carboxylic acid in a 50:50 mixture of acetonitrile and water.
3. Protein-Based CSP (Chiral-HSA)
-
Column: Chiral-HSA, 150 x 4.0 mm, 5 µm
-
Mobile Phase: 50 mM Sodium Phosphate Buffer (pH 7.0)/Acetonitrile (95:5, v/v)
-
Flow Rate: 0.5 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Sample Preparation: 0.2 mg/mL of racemic tetralin carboxylic acid in the mobile phase.
Logical Workflow for Chiral Stationary Phase Selection
The process of selecting an appropriate chiral stationary phase can be streamlined by following a logical workflow. The diagram below illustrates a typical decision-making process for the separation of tetralin carboxylic acid enantiomers.
Caption: Workflow for selecting a chiral stationary phase for tetralin carboxylic acid separation.
A Comparative Guide to Catalysts for the Asymmetric Synthesis of Tetralin Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of tetralin carboxylic acid, a key structural motif in many biologically active molecules and pharmaceuticals, has garnered significant attention. The enantioselective control in the synthesis of this chiral scaffold is paramount, and various catalytic systems have been developed to achieve high yields and enantioselectivities. This guide provides an objective comparison of different classes of catalysts—Iridium, Ruthenium, Rhodium, and Organocatalysts—for the asymmetric synthesis of tetralin carboxylic acid, supported by experimental data and detailed protocols.
Catalyst Performance Comparison
The efficiency of different catalysts is typically evaluated based on several key metrics: enantiomeric excess (ee%), yield (%), turnover number (TON), and turnover frequency (TOF). Below is a summary of representative data for each catalyst class in the asymmetric hydrogenation of a common precursor, 2-methyl-3,4-dihydronaphthalene-1-carboxylic acid, to yield the corresponding tetralin carboxylic acid.
| Catalyst System | Substrate | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Reference Catalyst/Ligand |
| Iridium-based | 2-methyl-3,4-dihydronaphthalene-1-carboxylic acid | >95 | >99 | >1000 | >100 | [Ir(cod)Cl]₂ / Chiral Spiro-phosphine-oxazoline Ligand (e.g., SIPHOX)[1] |
| Ruthenium-based | 2-methyl-3,4-dihydronaphthalene-1-carboxylic acid | 90-98 | 95-99 | ~500 | ~50 | Ru(OAc)₂((R)-BINAP) |
| Rhodium-based | 2-methyl-3,4-dihydronaphthalene-1-carboxylic acid | 92-97 | 90-98 | ~400 | ~40 | [Rh(cod)₂]BF₄ / Chiral Diphosphine Ligand (e.g., (R,R)-Ph-BPE)[2] |
| Organocatalyst | 2-(1-Trifluoromethylvinyl)benzaldehyde (precursor to acid) | 70-85 | 90-99 | - | - | Chiral Diphenylprolinol Silyl Ether[3] |
Note: The data presented is a synthesis of typical results reported in the literature for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids and related substrates, as a direct comparative study on this specific substrate is not available in a single source. Performance can vary based on specific ligand, substrate, and reaction conditions. Organocatalytic routes often involve different starting materials and reaction pathways.
Experimental Workflow
The general workflow for a comparative study of catalysts in the asymmetric synthesis of tetralin carboxylic acid involves several key stages, from catalyst preparation and screening to product analysis.
Caption: General experimental workflow for the comparative study of catalysts.
Experimental Protocols
General Procedure for Transition Metal-Catalyzed Asymmetric Hydrogenation
This protocol is a representative procedure for the asymmetric hydrogenation of 2-methyl-3,4-dihydronaphthalene-1-carboxylic acid using a transition metal catalyst (e.g., Iridium, Ruthenium, or Rhodium).
1. Catalyst Preparation:
-
In a glovebox, the metal precursor (e.g., [Ir(cod)Cl]₂, Ru(OAc)₂, [Rh(cod)₂]BF₄) and the corresponding chiral ligand (e.g., SIPHOX, BINAP, Ph-BPE) are dissolved in a degassed solvent (e.g., methanol, dichloromethane, or toluene) in a Schlenk flask.
-
The mixture is stirred at room temperature for 30-60 minutes to allow for the in-situ formation of the active catalyst.
2. Hydrogenation Reaction:
-
The substrate, 2-methyl-3,4-dihydronaphthalene-1-carboxylic acid, is added to a high-pressure autoclave.
-
The catalyst solution is then transferred to the autoclave under an inert atmosphere.
-
The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (typically 10-50 atm).
-
The reaction mixture is stirred at a specific temperature (e.g., 25-80 °C) for a set period (e.g., 12-24 hours).
3. Work-up and Analysis:
-
After the reaction, the autoclave is cooled to room temperature, and the hydrogen pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to isolate the product, tetralin carboxylic acid.
-
The yield is determined gravimetrically.
-
The enantiomeric excess (ee%) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
General Procedure for Organocatalytic Synthesis
This protocol outlines a representative organocatalytic approach, which often involves a different reaction sequence to achieve the chiral tetralin scaffold.
1. Reaction Setup:
-
To a solution of the starting material (e.g., an appropriately substituted aldehyde or ketone) in a suitable solvent (e.g., toluene, chloroform) is added the organocatalyst (e.g., a chiral prolinol derivative) at room temperature.
-
The other reactant (e.g., a nucleophile or a dienophile) is then added, and the reaction mixture is stirred at the specified temperature.
2. Reaction Monitoring and Work-up:
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH₄Cl) and the product is extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
3. Purification and Analysis:
-
The crude product is purified by flash column chromatography.
-
The yield and enantiomeric excess are determined as described in the transition metal-catalyzed procedure.
Reaction Mechanism Overview
The asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by transition metals, such as iridium, is believed to proceed through a series of key steps.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
The reaction is initiated by the coordination of the unsaturated carboxylic acid to the chiral metal catalyst.[1] The key stereodetermining step is the migratory insertion of the hydride ligand to one of the prochiral faces of the double bond.[4][5][6] Subsequent oxidative addition of molecular hydrogen and reductive elimination releases the chiral saturated carboxylic acid and regenerates the active catalyst.[4][5][6] The specific nature of the chiral ligand is crucial for controlling the facial selectivity of the hydride insertion, thereby determining the enantioselectivity of the final product.[1]
Conclusion
The choice of catalyst for the asymmetric synthesis of tetralin carboxylic acid depends on several factors, including the desired level of enantioselectivity, yield, cost, and the specific substrate.
-
Iridium-based catalysts , particularly those with chiral spiro-phosphine-oxazoline ligands, currently represent the state-of-the-art for the asymmetric hydrogenation of unsaturated carboxylic acids, offering excellent enantioselectivities and high turnover numbers under mild conditions.[1]
-
Ruthenium and Rhodium catalysts are well-established and effective alternatives, though they may require more optimization for specific substrates.
-
Organocatalysis provides a valuable metal-free approach, which can be advantageous in pharmaceutical synthesis to avoid metal contamination. However, the reaction pathways and starting materials may differ significantly from transition metal-catalyzed hydrogenations.
For researchers and drug development professionals, a thorough screening of these catalyst systems is recommended to identify the optimal conditions for their specific synthetic needs. The provided protocols and workflow offer a solid foundation for conducting such a comparative study.
References
- 1. Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodium-Catalyzed Homogeneous Asymmetric Hydrogenation of Naphthol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism Studies of Ir-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. | Semantic Scholar [semanticscholar.org]
- 6. Mechanism Studies of Ir-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of (1R)- and (1S)-Tetralin-1-carboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic properties of the (1R) and (1S) enantiomers of tetralin-1-carboxylic acid. While enantiomers possess identical physical and chemical properties in an achiral environment, their interaction with plane-polarized light and chiral entities differs, leading to distinct spectroscopic signatures under specific conditions. This guide outlines the expected spectroscopic behavior of these enantiomers in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy, supported by detailed experimental protocols.
Data Presentation
The following tables summarize the expected spectroscopic characteristics of the (1R) and (1S) enantiomers of tetralin-1-carboxylic acid.
Table 1: Expected ¹H and ¹³C NMR Spectroscopic Data
| Spectroscopic Method | (1R)-tetralin-1-carboxylic acid | (1S)-tetralin-1-carboxylic acid | Notes |
| ¹H NMR (achiral solvent) | Identical spectra | Identical spectra | The chemical shifts of protons on the tetralin ring and the carboxylic acid proton (typically δ 10-13 ppm) will be the same for both enantiomers.[1][2][3] |
| ¹³C NMR (achiral solvent) | Identical spectra | Identical spectra | The chemical shifts of all carbon atoms will be identical for both enantiomers. The carboxylic carbon is expected in the δ 170-185 ppm region.[4] |
| ¹H NMR (with chiral solvating agent) | Formation of diastereomeric complexes leading to distinct chemical shifts for some protons. | Formation of diastereomeric complexes leading to distinct chemical shifts for some protons, which will differ from those of the (1R)-enantiomer complex. | This technique allows for the differentiation and quantification of the enantiomers. |
Table 2: Expected Infrared (IR) and Circular Dichroism (CD) Spectroscopic Data
| Spectroscopic Method | (1R)-tetralin-1-carboxylic acid | (1S)-tetralin-1-carboxylic acid | Notes |
| Infrared (IR) Spectroscopy | Identical spectra | Identical spectra | Key absorptions include a broad O-H stretch (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and C-O stretch (~1200-1300 cm⁻¹).[5][6] |
| Vibrational Circular Dichroism (VCD) | VCD spectrum with a specific pattern of positive and negative bands. | Mirror-image VCD spectrum to the (1R)-enantiomer. | VCD measures the differential absorption of left and right circularly polarized infrared light, providing stereochemical information. |
| Electronic Circular Dichroism (CD) | CD spectrum with characteristic positive and/or negative Cotton effects. | Mirror-image CD spectrum to the (1R)-enantiomer. | This is the most direct method to distinguish between the two enantiomers in solution. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Discrimination
Objective: To differentiate and quantify the (1R) and (1S) enantiomers of tetralin-1-carboxylic acid using a chiral solvating agent (CSA).
Materials:
-
(1R)- and (1S)-tetralin-1-carboxylic acid samples
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol)
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the chiral solvating agent in the deuterated solvent.
-
Accurately weigh a known amount of the tetralin-1-carboxylic acid sample (either a pure enantiomer or a mixture) and dissolve it in a precise volume of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add a molar equivalent of the chiral solvating agent stock solution.
-
Gently mix the solution to ensure the formation of diastereomeric complexes.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample containing the chiral solvating agent.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the spectrum with and without the chiral solvating agent.
-
Identify protons in the tetralin-1-carboxylic acid molecule that show split signals or significant chemical shift changes upon addition of the CSA.
-
The integration of the separated signals for a given proton will be proportional to the concentration of each enantiomer in the sample.
-
Electronic Circular Dichroism (CD) Spectroscopy
Objective: To obtain the CD spectra of (1R)- and (1S)-tetralin-1-carboxylic acid to confirm their absolute configuration.
Materials:
-
(1R)- and (1S)-tetralin-1-carboxylic acid samples
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile)
-
CD spectropolarimeter
-
Quartz cuvettes of appropriate path length (e.g., 0.1 cm or 1 cm)
Procedure:
-
Sample Preparation:
-
Prepare solutions of each enantiomer in the chosen solvent at a known concentration (e.g., 1 mg/mL). The optimal concentration may need to be determined empirically to keep the absorbance in a suitable range.
-
-
Data Acquisition:
-
Record the CD spectrum of the solvent as a baseline.
-
Record the CD spectrum of the solution of the (1R)-enantiomer over a suitable wavelength range (e.g., 200-400 nm).
-
Record the CD spectrum of the solution of the (1S)-enantiomer under the same conditions.
-
-
Data Analysis:
-
Subtract the solvent baseline from each sample spectrum.
-
The resulting spectra for the (1R) and (1S) enantiomers are expected to be mirror images of each other. A positive Cotton effect for one enantiomer should correspond to a negative Cotton effect for the other at the same wavelength.
-
Mandatory Visualizations
Workflow for Chiral Analysis using NMR
Caption: Workflow for the differentiation of tetralin-1-carboxylic acid enantiomers by NMR spectroscopy.
Logical Relationship in Spectroscopic Comparison
Caption: Logical relationship for the spectroscopic comparison of enantiomers.
References
A Comparative Guide to (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid for Chiral Applications
For Researchers, Scientists, and Drug Development Professionals
(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid is a chiral building block of significant interest in pharmaceutical and chemical synthesis. Its rigid, fused-ring structure provides a well-defined stereochemical scaffold, making it a valuable tool for the synthesis of complex, enantiomerically pure molecules. This guide offers an objective comparison of this compound with alternative chiral resolving agents and synthetic strategies, supported by available experimental data, to assist in the selection of the most appropriate method for achieving desired stereochemical outcomes.
Certificate of Analysis: Quality and Purity Specifications
A Certificate of Analysis (CoA) for this compound typically outlines key quality parameters. While a specific CoA for the (1R)-enantiomer is not publicly available, data from various suppliers for the racemic form and typical specifications for chiral compounds provide a baseline for expected quality.
| Parameter | Typical Specification |
| Appearance | White to off-white crystalline powder |
| Purity (by GC or HPLC) | ≥98.0%[1] |
| Enantiomeric Excess (e.e.) | ≥98% (for the enantiomerically pure form) |
| Melting Point | 82.0 to 86.0 °C |
| Molecular Formula | C₁₁H₁₂O₂[2] |
| Molecular Weight | 176.21 g/mol [2] |
Performance Comparison with Alternative Chiral Strategies
The generation of enantiomerically pure compounds can be achieved through various methods, including chiral resolution of a racemic mixture or asymmetric synthesis. Below is a comparison of these approaches for obtaining this compound.
Chiral Resolution of Racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
Common Chiral Resolving Agents for Carboxylic Acids:
-
Chiral Amines: (R)-α-methylbenzylamine, ephedrine, and other chiral amines are frequently used to resolve racemic carboxylic acids. The choice of resolving agent and solvent is crucial for efficient separation and high yield.
-
Amino Alcohols: Compounds like (R)-(-)-2-Amino-1-butanol can also be effective resolving agents.
Workflow for Chiral Resolution:
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Comparative Data (Illustrative):
Direct comparative data for the resolution of racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid is limited in publicly available literature. However, the following table illustrates the kind of data that would be generated in such a study, comparing different resolving agents.
| Chiral Resolving Agent | Solvent | Yield of (1R)-enantiomer (%) | Enantiomeric Excess (e.e.) (%) |
| (R)-α-methylbenzylamine | Ethanol | Data not available | Data not available |
| (-)-Ephedrine | Methanol/Water | Data not available | Data not available |
| (R)-(-)-2-Amino-1-butanol | Isopropanol | Data not available | Data not available |
Note: The performance of a chiral resolution is highly dependent on the specific substrate, solvent, temperature, and crystallization conditions.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce a single enantiomer, avoiding the need for resolution and the loss of 50% of the material. Catalytic asymmetric synthesis is a powerful approach for this purpose.
Potential Asymmetric Synthetic Routes:
-
Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of a suitable unsaturated precursor could yield the desired enantiomer with high selectivity.
-
Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
Workflow for Asymmetric Synthesis:
Caption: Simplified workflow for asymmetric synthesis.
Comparative Data (Illustrative):
| Asymmetric Method | Chiral Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Asymmetric Hydrogenation | Rhodium-BINAP | Data not available | Data not available |
| Enzymatic Kinetic Resolution | Lipase | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing results. Below are representative methodologies for the analysis of enantiomeric purity.
Determination of Enantiomeric Purity by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for determining the enantiomeric excess of a chiral compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): The choice of CSP is critical for achieving separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for resolving carboxylic acids.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs, typically around 220-254 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
Workflow for Chiral HPLC Method Development:
Caption: Workflow for developing a chiral HPLC method.
Data Presentation:
The results of a chiral HPLC analysis would be presented in a chromatogram showing the separation of the two enantiomers. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
| Parameter | Result |
| Retention Time (R-enantiomer) | tR1 (min) |
| Retention Time (S-enantiomer) | tR2 (min) |
| Resolution (Rs) | > 1.5 (baseline separation) |
| Enantiomeric Excess (e.e.) | Calculated from peak areas |
Conclusion
This compound is a valuable chiral building block. The choice between using it directly, resolving a racemic mixture, or employing an asymmetric synthesis depends on factors such as cost, scale, and the desired level of enantiomeric purity. While direct comparative data is sparse, this guide provides a framework for evaluating these options. For any application, a validated chiral analytical method, such as HPLC, is essential to ensure the stereochemical integrity of the final product. Researchers are encouraged to perform their own comparative studies to determine the most effective and efficient method for their specific synthetic goals.
References
A Comparative Guide to the Analytical Cross-Referencing of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical data for (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid. Due to the limited availability of public spectral data for this specific enantiomer, this guide leverages data from its racemic mixture, its parent compound (1,2,3,4-Tetrahydronaphthalene), and a structurally similar chiral analog ((1R)-1,2,3,4-Tetrahydro-1-naphthol) to illustrate a comprehensive analytical characterization workflow. This approach demonstrates how data from related compounds can be cross-referenced for structural elucidation and purity assessment.
Data Presentation: Comparative Analysis of Physicochemical and Spectral Data
The following tables summarize the available analytical data for this compound and its related compounds.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₁H₁₂O₂ | 176.21 | Not available |
| 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (racemic) | C₁₁H₁₂O₂ | 176.21 | 82.0 - 86.0 |
| 1,2,3,4-Tetrahydronaphthalene | C₁₀H₁₂ | 132.20 | -35.8 |
| (1R)-1,2,3,4-Tetrahydro-1-naphthol | C₁₀H₁₂O | 148.20 | 38 - 42[1] |
Table 2: ¹H NMR Spectral Data (Chemical Shifts, δ, in ppm)
| Compound | Aromatic Protons | Benzylic Protons | Aliphatic Protons | Other |
| 1,2,3,4-Tetrahydronaphthalene | 7.0-7.2 (m, 4H) | 2.7-2.8 (m, 4H) | 1.7-1.8 (m, 4H) | |
| 1,2,3,4-Tetrahydro-1-naphthol | 7.0-7.4 (m, 4H) | 4.7 (t, 1H) | 1.7-2.8 (m, 6H) | OH signal varies |
Note: Specific ¹H NMR data for this compound is not publicly available. The spectrum is expected to show signals for the aromatic protons, a triplet for the benzylic proton at C1, multiplets for the aliphatic protons on the tetralin ring, and a singlet for the carboxylic acid proton.
Table 3: ¹³C NMR Spectral Data (Chemical Shifts, δ, in ppm)
| Compound | Aromatic C | Benzylic C | Aliphatic C | Other |
| 1,2,3,4-Tetrahydronaphthalene | 137.1, 129.2, 125.7 | 29.4 | 23.3 | |
| 1,2,3,4-Tetrahydro-1-naphthol | 143.2, 138.8, 129.0, 128.8, 126.1, 125.6 | 67.9 | 32.1, 29.3, 19.1 |
Note: Specific ¹³C NMR data for this compound is not publicly available. The spectrum is expected to show distinct signals for the eleven carbon atoms, including the carbonyl carbon of the carboxylic acid, which would be significantly downfield.
Table 4: Key FTIR Absorption Bands (cm⁻¹)
| Compound | Aromatic C-H Stretch | Aliphatic C-H Stretch | O-H Stretch | C=O Stretch |
| 1,2,3,4-Tetrahydronaphthalene | ~3000-3100 | ~2800-3000 | - | - |
| 1,2,3,4-Tetrahydro-1-naphthol | ~3000-3100 | ~2800-3000 | ~3200-3600 (broad) | - |
| 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (expected) | ~3000-3100 | ~2800-3000 | ~2500-3300 (very broad) | ~1700 |
Experimental Protocols
The following are generalized experimental protocols for the key analytical techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: A standard single-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is generally required due to the lower natural abundance of ¹³C.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample placed directly on the crystal.
-
Instrumentation: An FTIR spectrometer is used to scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Acquisition: A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.
Melting Point Determination
-
Sample Preparation: A small amount of the crystalline sample is packed into a capillary tube.
-
Instrumentation: A melting point apparatus is used, which consists of a heated block with a thermometer and a viewing lens.
-
Procedure: The sample is heated at a slow, controlled rate. The temperature range over which the sample melts is recorded.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify the enantiomers of a chiral compound.
-
Instrumentation: A standard HPLC system equipped with a chiral stationary phase (CSP) column.
-
Mobile Phase: The choice of mobile phase (a mixture of solvents like hexane and ethanol or acetonitrile and water) is critical for achieving separation and is highly dependent on the nature of the analyte and the CSP.[2][3]
-
Detection: A UV detector is commonly used. For chiral compounds, a polarimeter or circular dichroism detector can provide additional information.[4]
-
Procedure: The sample is dissolved in the mobile phase, injected onto the column, and the retention times of the enantiomers are recorded. The enantiomeric excess (ee) can be calculated from the relative peak areas.
Mandatory Visualization
Caption: Workflow for the analytical characterization of a chiral carboxylic acid.
Caption: Cross-referencing logic for structural elucidation and confirmation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Benchmarking Synthesis Methods for (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry at the C1 position is crucial for the biological activity of the final products, making the enantioselective synthesis of this intermediate a critical aspect of drug development. This guide provides an objective comparison of the primary methods for obtaining enantiomerically pure this compound, supported by available experimental data and detailed methodologies.
Key Synthesis Strategies
The synthesis of this compound can be broadly categorized into two main approaches:
-
Chiral Resolution of a Racemic Mixture: This classic method involves the separation of a 50:50 mixture of the (R) and (S) enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent liberation of the desired enantiomer.
-
Asymmetric Synthesis: This approach aims to directly synthesize the desired (1R)-enantiomer from a prochiral starting material using a chiral catalyst or auxiliary. A key method in this category is the asymmetric hydrogenation of a suitable precursor, such as 1-naphthoic acid.
-
Biocatalytic Methods: Enzymatic reactions, particularly those employing lipases, can be used for the kinetic resolution of racemic esters of the target carboxylic acid. These methods offer high enantioselectivity under mild reaction conditions.
The following sections provide a detailed comparison of these methods, including experimental protocols and quantitative data where available.
Comparative Analysis of Synthesis Methods
| Method | Key Reagents & Catalysts | Typical Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Chiral Resolution | Racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid, Chiral Amine (e.g., (R)-(+)-α-methylbenzylamine), Acid/Base | Theoretical max. 50% for the desired enantiomer | Often >98% after recrystallization | Well-established, reliable, high enantiopurity achievable. | Theoretical yield is limited to 50%, requires a stoichiometric amount of a potentially expensive resolving agent, can be labor-intensive. |
| Asymmetric Hydrogenation | 1-Naphthoic acid, Chiral Catalyst (e.g., Ru-BINAP complex), H₂ gas | Potentially high (>90%) | Can be high (>95%) depending on the catalyst and conditions. | High atom economy, potentially high yield and enantioselectivity in a single step. | Requires specialized high-pressure equipment, catalyst can be expensive and sensitive. |
| Lipase-Catalyzed Kinetic Resolution | Racemic ester of 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid, Lipase (e.g., Candida antarctica Lipase B), Acyl acceptor/donor, Organic solvent | Theoretical max. 50% for the desired enantiomer (acid or unreacted ester) | Can be very high (>99%) | Mild reaction conditions, high enantioselectivity, environmentally friendly. | Theoretical yield is limited to 50%, requires an additional esterification step, reaction times can be long. |
Experimental Protocols
Method 1: Chiral Resolution using (R)-(+)-α-Methylbenzylamine
This method relies on the formation of diastereomeric salts that can be separated by fractional crystallization.
Workflow Diagram:
Safety Operating Guide
Proper Disposal of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid is a compound requiring careful handling and disposal to ensure laboratory safety and environmental protection. This document provides a procedural, step-by-step guide for its proper disposal, compiled from safety data sheets and general chemical waste management protocols. Adherence to these procedures is critical for minimizing risks and complying with regulations.
Hazard Profile and Safety Precautions
This compound is classified as an irritant.[1] Before handling, it is crucial to be familiar with its hazard profile and to take appropriate safety measures.
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[2] |
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3]
Disposal Procedures
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3] Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and properly labeled hazardous waste container.[4]
-
The container should be made of a material that will not react with the acid and must have a secure, tight-fitting lid.[5]
-
Do not mix this waste with incompatible materials. Specifically, keep it separate from bases, oxidizing agents, and reducing agents.[5]
-
-
Labeling:
-
Storage:
-
Disposal Request:
-
Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Follow your institution's specific procedures for hazardous waste collection.
-
Alternative Disposal Method (for approved facilities):
In some cases, and with the approval of your EHS department and the waste disposal facility, this compound may be prepared for incineration.[2] This typically involves dissolving or mixing the material with a combustible solvent.[2] This procedure should only be carried out by trained personnel in a controlled environment.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[7] Avoid creating dust.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
For personal exposure, follow these first aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 1,2,3,4-Tetrahydro-1-naphthoic acid | C11H12O2 | CID 12598146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. 1,2,3,4-Tetrahydronaphthalene - Safety Data Sheet [chemicalbook.com]
Essential Safety and Operational Guide for Handling (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (CAS No. 1914-65-4). The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Disclaimer: While a specific Safety Data Sheet (SDS) for the (1R)-enantiomer was not located, this guidance is synthesized from information on the racemic mixture, structurally related compounds such as 1,2,3,4-Tetrahydronaphthalene (Tetralin) and other carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment for your specific laboratory conditions.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is known to cause skin and serious eye irritation.[1] The tetralin structure is a combustible liquid and may form explosive peroxides upon storage.[2][3] Therefore, a comprehensive PPE strategy is essential to minimize exposure and ensure safety.
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is recommended when splashing is possible.[4][5] | Protects against splashes and dust. Goggles are the minimum requirement; a face shield offers broader protection.[5] |
| Skin Protection | Chemical-resistant lab coat.[4] Nitrile or butyl rubber gloves.[6][7] Fully enclosed shoes.[4] | A lab coat protects against incidental contact. Nitrile gloves offer good resistance to a range of chemicals for incidental contact.[6][8] Inspect gloves before use and remove them immediately if contaminated.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood.[4] A NIOSH-approved respirator may be necessary if dust or aerosols are generated and engineering controls are insufficient.[4][6] | Minimizes inhalation of dust or vapors. A fume hood is the primary engineering control.[4] |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.[4]
Experimental Workflow Diagram
Caption: Procedural workflow for safe handling and disposal.
Detailed Experimental Protocols
1. Preparation and Engineering Controls:
-
Designated Area: All handling of the solid compound should occur within a certified chemical fume hood to prevent the inhalation of dust.[4]
-
Ventilation Check: Ensure the fume hood is functioning correctly before starting any work.[4]
-
Gather Materials: Before handling the chemical, assemble all necessary equipment, such as spatulas, weigh boats, glassware, and appropriately labeled hazardous waste containers.[4]
2. Safe Handling Procedures:
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.[4]
-
Handling: Avoid direct contact with skin and eyes.[9] Wash hands thoroughly after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory area.[8][9]
-
Static Electricity: For the related compound Tetralin, precautions against static discharge are recommended. While the carboxylic acid derivative is a solid, proper grounding should be considered if handling large quantities or if a flammable solvent is used.[2][9]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
Keep away from strong oxidizing agents.[2] The parent compound, tetralin, can form explosive peroxides and should be checked for peroxides before distillation.[2] While this is less of a risk for the solid carboxylic acid, it is a consideration for the tetralin moiety.
-
Segregate from incompatible materials such as alkalies.[7]
4. Disposal Plan:
-
Waste Segregation: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[4]
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[11] Do not empty into drains.[11] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[11]
5. First-Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[9]
-
If Swallowed: Do NOT induce vomiting. Give one or two glasses of water to drink and refer for medical attention.[2]
References
- 1. 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid, 25G | Labscoop [labscoop.com]
- 2. ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE [inchem.org]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. leelinework.com [leelinework.com]
- 7. download.basf.com [download.basf.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
